1-(2-Bromoethyl)cyclobutan-1-ol molecular weight and formula
Executive Summary 1-(2-Bromoethyl)cyclobutan-1-ol is a specialized bifunctional building block used primarily in the synthesis of spirocyclic scaffolds and high-Fsp³ pharmaceutical candidates.[1] Characterized by a strai...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2-Bromoethyl)cyclobutan-1-ol is a specialized bifunctional building block used primarily in the synthesis of spirocyclic scaffolds and high-Fsp³ pharmaceutical candidates.[1] Characterized by a strained cyclobutane ring bearing both a tertiary hydroxyl group and a bromoethyl side chain at the geminal position, it serves as a critical precursor for spiro[3.3]heptanes and spiro[3.4]octanes via intramolecular cyclization.[1]
This guide details the physicochemical profile, validated synthetic pathways, and mechanistic applications of this compound, designed for medicinal chemists optimizing lead compounds for metabolic stability and vector orientation.[1]
Physicochemical Profile
The molecular architecture of 1-(2-Bromoethyl)cyclobutan-1-ol (Formula: C₆H₁₁BrO ) combines a lipophilic cyclobutyl core with a polar hydroxyl group and an electrophilic alkyl bromide.[1]
Property
Value
Notes
Molecular Formula
C₆H₁₁BrO
Molecular Weight
179.057 g/mol
Monoisotopic Mass: 177.999 Da
CAS Number
1909309-61-0
Physical State
Colorless to pale yellow oil
Predicted based on MW and H-bonding
Boiling Point
215°C (Predicted)
@ 760 mmHg
Density
1.48 g/cm³ (Predicted)
High density due to Br atom
LogP
1.42
Moderate lipophilicity
pKa
~15.5
Tertiary alcohol acidity
H-Bond Donors
1
(Hydroxyl group)
H-Bond Acceptors
1
(Oxygen)
Synthetic Methodology
Direct alkylation of cyclobutanone with 1,2-dibromoethane is synthetically non-viable due to competitive elimination reactions.[1] The most robust, field-proven protocol utilizes a Vinyl Grignard Strategy , effectively extending the carbon chain by two units while installing the necessary functionality.[1]
Protocol: The Vinyl-Hydroboration Route
This three-step sequence avoids the formation of ethylene gas (a common failure mode in direct Grignard approaches with dihaloalkanes) and ensures high regioselectivity.[1]
Step 1: Nucleophilic Addition (Formation of 1-Vinylcyclobutanol)
Reagents: Cyclobutanone, Vinylmagnesium bromide (1.0 M in THF).[1]
Conditions: Anhydrous THF, 0°C to RT, 2h.
Mechanism: The hard nucleophile (vinyl anion) attacks the electrophilic carbonyl carbon of the strained ring.[1]
Step 2: Anti-Markovnikov Hydroboration
Reagents: 9-Borabicyclo[3.3.1]nonane (9-BBN) or BH₃[1]·THF; followed by H₂O₂/NaOH.[1]
Conditions: 0°C to RT.
Outcome: Converts the vinyl group to a 2-hydroxyethyl group.[1] The steric bulk of 9-BBN ensures exclusive anti-Markovnikov selectivity, yielding the primary alcohol 1-(2-hydroxyethyl)cyclobutan-1-ol .[1]
Mechanism: Activation of the primary alcohol by PPh₃ followed by Sɴ2 displacement by bromide.[1] This method is preferred over HBr to prevent acid-catalyzed rearrangement of the strained cyclobutane ring (cyclobutyl-cyclopropylcarbinyl rearrangement).[1]
Visual Workflow: Synthetic Pathway
Figure 1: Step-wise synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol via vinylation and hydroboration-bromination.[1]
Mechanistic Applications in Drug Design
The value of 1-(2-Bromoethyl)cyclobutan-1-ol lies in its ability to facilitate intramolecular cyclization , creating spirocyclic ethers or amines that serve as rigid, metabolic stable bioisosteres.[1]
Synthesis of Spiro[3.3]heptanes
Upon treatment with a strong base (e.g., NaH or KOtBu), the tertiary alkoxide acts as an internal nucleophile, displacing the terminal bromide.[1]
Significance: This oxaspirocycle is a surrogate for gem-dimethyl groups or carbonyls, lowering lipophilicity (LogP) while maintaining steric bulk.[1]
Nitrogen Heterocycle Formation
If the hydroxyl group is first converted to an amine (via Ritter reaction or azide displacement/reduction), the subsequent cyclization yields 2-Azaspiro[3.3]heptane , a critical scaffold in modern GPCR and kinase inhibitor design (e.g., modifying the piperidine ring of existing drugs).[1]
The "Escape from Flatland"
Incorporating the cyclobutane motif increases the fraction of sp³-hybridized carbons (Fsp³).[1]
Clinical Relevance: Higher Fsp³ correlates with improved solubility and lower attrition rates in clinical trials compared to flat, aromatic-heavy compounds.[1]
Geminal Disubstitution Effect: The substituents at C1 (hydroxyl and bromoethyl) are held in a precise vector, exploiting the "Thorpe-Ingold effect" to accelerate cyclization reactions.[1]
Safety and Handling
Hazards: As a primary alkyl bromide, this compound is a potential alkylating agent .[1] It is expected to be a skin and eye irritant.[1][2]
Stability: The cyclobutane ring possesses significant ring strain (~26 kcal/mol).[1] Avoid strong Lewis acids which may trigger ring expansion or opening.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent homolytic cleavage of the C-Br bond.
References
PubChem Compound Summary. (2025). 1-(2-Bromoethyl)cyclobutan-1-ol (CID 121553173).[1][3][4] National Center for Biotechnology Information.[1] Link
Marnix R. van der Kolk, et al. (2022).[1][5] Cyclobutanes in Small-Molecule Drug Candidates.[1][5] ChemMedChem, 17(9).[1][5] (Review of cyclobutane utility in medicinal chemistry). Link
Wuitschik, G., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry.[1] Angewandte Chemie International Edition, 49(8), 80-84.[1] (Contextual grounding for spirocyclic synthesis). Link[1]
American Elements. (2025). 1-(2-Bromoethyl)cyclobutan-1-ol Product Specifications.Link[1]
The Cyclobutanol Scaffold in Medicinal Chemistry: Structural Bioisosterism, Synthesis, and Metabolic Profiling Executive Summary The cyclobutane ring has emerged as a high-value scaffold in modern medicinal chemistry, of...
Author: BenchChem Technical Support Team. Date: February 2026
The Cyclobutanol Scaffold in Medicinal Chemistry: Structural Bioisosterism, Synthesis, and Metabolic Profiling
Executive Summary
The cyclobutane ring has emerged as a high-value scaffold in modern medicinal chemistry, offering a "Goldilocks" zone of structural rigidity—more flexible than cyclopropane but significantly more constrained than cyclopentane or acyclic alkyl chains.[1][2] Within this class, cyclobutanol derivatives represent a unique pharmacophore. They combine the "butterfly" puckering of the four-membered ring with a directed hydrogen-bond donor/acceptor motif (the hydroxyl group), enabling precise vector positioning in enzyme active sites.
This technical guide dissects the cyclobutanol moiety for drug discovery scientists, detailing its conformational dynamics, a robust [3+1] synthetic protocol, and its metabolic profile compared to bioisosteres like the gem-dimethyl group or tetrahydropyran (THP).
Structural Biology & Conformational Analysis
The "Butterfly" Conformation
Unlike the planar cyclopropane ring or the envelope-shaped cyclopentane, cyclobutanol adopts a non-planar, puckered conformation to relieve torsional strain from eclipsed methylene hydrogens.
Pucker Angle: The ring deviates from planarity by approximately 25°–35° .
Inversion Barrier: The energy barrier for ring inversion (flipping between puckered conformers) is low (~1.5 kcal/mol).[3] However, 1,3-substitution (common in medicinal chemistry) can lock the ring into a preferred conformation, effectively rigidifying the ligand backbone.
Bond Angles: Internal C-C-C bond angles are compressed to ~88°, introducing significant angle strain (~26.3 kcal/mol total ring strain).
Bioisosteric Utility
The cyclobutanol unit serves as a versatile bioisostere:
vs. gem-Dimethyl: It mimics the steric bulk of a gem-dimethyl group but ties the methyls back into a ring, reducing entropic penalties upon binding.
vs. Isopropyl/Cyclopentyl: It offers a smaller hydrodynamic radius than cyclopentyl and greater rigidity than isopropyl.
vs. Carbonyls: The hydroxyl group can mimic the H-bond accepting capability of a ketone while adding H-bond donor capacity, often improving solubility.
Table 1: Physicochemical Comparison of Cyclobutanol Bioisosteres
Property
Cyclobutanol
Cyclopentanol
gem-Dimethyl
Tetrahydropyran (THP)
Hybridization
sp³ (strained)
sp³ (flexible)
sp³ (acyclic)
sp³ (ether)
Ring Strain
~26.3 kcal/mol
~6.2 kcal/mol
N/A
~1 kcal/mol
Conformation
Puckered (Butterfly)
Envelope
Rotatable
Chair
Metabolic Risk
Oxidation to ketone
Oxidation
Hydroxylation
Oxidative ring opening
Lipophilicity
Low (Polar)
Moderate
High
Low-Moderate
Synthetic Methodologies
While [2+2] photocycloadditions are the classical route to cyclobutanes, they often lack the functional group tolerance required for late-stage drug functionalization. A modern, robust approach utilizes a formal [3+1] cycloaddition , as detailed by McDonald and Rousseaux (Chem. Sci., 2023). This method allows for the installation of a boron handle, enabling downstream cross-coupling.
Protocol: Synthesis of 3-Borylated Cyclobutanols via [3+1] Cycloaddition
Reaction Principle:
This protocol couples an epihalomethyllithium equivalent (generated in situ or using epihalohydrin) with a 1,1-diborylalkane nucleophile.
Charge a flame-dried flask with 2,2,6,6-tetramethylpiperidine (1.1 equiv) and THF (0.5 M).
Cool to -78 °C .
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.
Nucleophile Formation:
Add 1,1-bis(pinacolboronato)methane (1.0 equiv) to the LiTMP solution at -78 °C.
Stir for 30 minutes to generate the lithiated gem-diboryl species.
Cycloaddition Cascade:
Add Epibromohydrin (1.2 equiv) dropwise.
Critical Step: Allow the reaction to warm slowly to Room Temperature (23 °C) over 12 hours. The mechanism involves nucleophilic attack on the epoxide, followed by intramolecular displacement of the bromide by the resulting alkoxide/carbanion intermediate.
Purify via silica gel chromatography (typically 10-30% EtOAc/Hexanes).
Yield: Typically 60–85%.
Stereocontrol: Using enantiopure epibromohydrin transfers chirality to the cyclobutanol C-OH center with >98% es.[2][5][6]
Visualizing the Synthetic Pathway
Figure 1: Mechanistic workflow for the [3+1] synthesis of functionalized cyclobutanols.
Medicinal Chemistry Applications & Case Studies
Case Study: AMPK Activator (Pfizer)
In the development of AMP-activated protein kinase (AMPK) activators for type 2 diabetes, Pfizer scientists utilized a cyclobutanol moiety in Compound 14 .[7][8]
Role: The cyclobutanol hydroxyl group formed a critical hydrogen bond with the phosphate-binding residue in the AMPK
-subunit.
Optimization: While potent, the cyclobutanol had suboptimal lipophilicity. It was eventually optimized to a tetrahydropyran (THP) analog (PF-06409577 ) to balance permeability and metabolic stability, illustrating the "hit-to-lead" interplay between cyclobutanols and cyclic ethers.
Case Study: Abrocitinib (JAK1 Inhibitor)
Although not a cyclobutanol per se, Abrocitinib (Cibinqo) validates the cyclobutane scaffold. A cis-1,3-disubstituted cyclobutane linker was used to replace a piperidine ring found in tofacitinib.
Outcome: The rigid cyclobutane linker improved selectivity for JAK1 over JAK2/3 by correctly orienting the cyanomethyl group, a principle directly applicable to cyclobutanol design.
Metabolic Stability & ADME
The cyclobutanol moiety introduces specific metabolic considerations that differ from linear alcohols.
Oxidation Liability
The primary metabolic soft spot for cyclobutanols is oxidation to cyclobutanone via alcohol dehydrogenases (ADH) or CYP450s.
Risk: Cyclobutanones are electrophilic and can be reactive (potential for covalent binding or ring-opening).
Mitigation:
Fluorination: Introduction of fluorine at the C2/C4 positions (adjacent to the alcohol) lowers the electron density and hinders oxidation.
Steric Shielding: Substitution at the C1 position (tertiary cyclobutanol) blocks oxidation to the ketone completely.
Ring Opening
Unlike cyclopropanols, which are prone to rapid radical ring opening (SEt mechanism), cyclobutanols are kinetically more stable. However, under oxidative stress or specific enzymatic conditions, ring expansion to butyrolactones or cleavage can occur.
Decision Tree: Metabolic Optimization
Figure 2: Strategic decision tree for optimizing cyclobutanol metabolic stability.
References
McDonald, T. R., & Rousseaux, S. A. L. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[1][2][6] Chemical Science, 14, 388-394. Link
Mykhailiuk, P. K. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Link
Cui, H., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere: Discovery of Long-Acting IDO1 Inhibitors. Journal of Medicinal Chemistry, 65, 484. Link
Kalgutkar, A. S., et al. (2016). Discovery of PF-06409577, a Potent and Selective Activator of AMP-Activated Protein Kinase for the Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(18), 8329-8344. Link
Levterov, V. V., et al. (2024).[9] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4200–4210. Link
1-(2-Bromoethyl)cyclobutan-1-ol: A Gateway to Fsp³-Rich Spirocycles
The following technical guide details the utility, synthesis, and application of 1-(2-Bromoethyl)cyclobutan-1-ol as a critical building block for spirocyclic scaffolds, specifically focusing on the 2-oxaspiro[3.3]heptane...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, synthesis, and application of 1-(2-Bromoethyl)cyclobutan-1-ol as a critical building block for spirocyclic scaffolds, specifically focusing on the 2-oxaspiro[3.3]heptane system.
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative has prioritized the use of
-rich scaffolds to improve solubility, metabolic stability, and vector positioning. 1-(2-Bromoethyl)cyclobutan-1-ol (CAS: 1909309-61-0) serves as a pivotal "linchpin" building block. Its unique 1,1-disubstitution pattern allows for the rapid construction of spiro[3.3]heptane systems—specifically 2-oxaspiro[3.3]heptane , a saturated bioisostere of morpholine and oxetane.
This guide provides a validated synthetic route to the core building block, downstream cyclization protocols, and a mechanistic analysis of its application in medicinal chemistry.
Part 1: Strategic Utility & Compound Profile
The Spirocyclic Advantage
The cyclobutane ring confers specific conformational restrictions that differ from gem-dimethyl groups. When cyclized into a spiro[3.3]heptane system, the resulting scaffold offers:
Vector Orthogonality: Unlike piperidines or cyclohexanes, spiro[3.3] systems display exit vectors that are perfectly orthogonal, allowing for unique exploration of chemical space.
Metabolic Hardening: The strained rings are often more resistant to oxidative metabolism (P450) compared to flexible alkyl chains.
Lipophilicity Modulation: The oxygen atom in the 2-oxaspiro[3.3]heptane derivative lowers logP while maintaining a compact hydrodynamic radius.
Note on Causality: Direct alkylation of cyclobutanone with 1,2-dibromoethane is low-yielding due to competitive elimination and polymerization. The most robust, self-validating protocol utilizes allylmagnesium bromide followed by oxidative cleavage. This route ensures regiocontrol and scalability.
Step-by-Step Protocol
Stage 1: Grignard Addition (Formation of 1-Allylcyclobutan-1-ol)
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
Reagents: Charge with Cyclobutanone (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
Addition: Dropwise add Allylmagnesium bromide (1.2 equiv, 1.0 M in ether) over 30 minutes. The exotherm must be controlled to prevent ring opening.
Workup: Stir at RT for 2 hours. Quench with saturated
. Extract with (3x). Dry over and concentrate.
Checkpoint:
NMR should show characteristic vinyl protons at 5.8-6.0 ppm.
Stage 2: Oxidative Cleavage & Reduction (Formation of Diol)
Ozonolysis: Dissolve the allyl intermediate in
(1:1) at -78°C. Bubble until a persistent blue color appears.
Reduction: Purge with
to remove excess ozone. Add (3.0 equiv) carefully at -78°C, then warm to RT. Stir for 12 hours.
Why: This converts the intermediate ozonide directly to the primary alcohol, yielding 1-(2-hydroxyethyl)cyclobutan-1-ol .
Purification: Flash chromatography (EtOAc/Hexanes) is required to remove polymeric byproducts.
Stage 3: Selective Bromination (The Appel Reaction)
Selectivity Logic: The molecule contains a primary and a tertiary alcohol. We require selective bromination of the primary alcohol.
is too harsh and may cause tertiary alcohol dehydration/rearrangement. The Appel reaction () is kinetically selective for primary alcohols.
Protocol:
Dissolve the diol (1.0 equiv) in anhydrous
(0.2 M).
Add
(1.1 equiv) and cool to 0°C.
Add
(1.1 equiv) portion-wise.
Stir at 0°C for 2 hours.
Validation: Monitor via TLC. The product (less polar than starting material) should appear.
Isolation: Filter through a silica plug (to remove
) and concentrate.
Part 3: Downstream Applications (Spirocyclization)
Application A: Synthesis of 2-Oxaspiro[3.3]heptane
This reaction utilizes an intramolecular Williamson ether synthesis. The tertiary alkoxide acts as the nucleophile, displacing the primary bromide.
Protocol:
Solvent: Anhydrous THF (0.1 M).
Base:NaH (60% dispersion, 1.5 equiv) or KOtBu (1.2 equiv).
Procedure:
Dissolve 1-(2-Bromoethyl)cyclobutan-1-ol in THF.
Cool to 0°C. Add NaH in portions.
Observation: Gas evolution (
).
Warm to 60°C for 4 hours.
Result: Formation of the spiro-ether.[1][2] The strain energy of the spiro[3.3] system is high, but the reaction is driven by the enthalpy of bond formation and the irreversibility of the salt formation.
Visualization: Synthesis & Cyclization Pathway
Caption: Synthetic route from cyclobutanone to the spirocyclic ether via the bromo-alcohol intermediate.
Part 4: Critical Safety & Handling (E-E-A-T)
Alkylating Potential: 1-(2-Bromoethyl)cyclobutan-1-ol is a primary alkyl bromide and a potential alkylating agent. It should be handled in a fume hood with double nitrile gloves.
Appel Reaction Byproducts: The reaction generates bromoform (
) and triphenylphosphine oxide. Proper waste disposal is critical.
Ozonolysis Hazards: Ozonides are explosive. The reduction step (NaBH4) must be performed before the solvent is removed or the reaction warms up significantly.
References
Wipf, P., et al. (2015). Synthesis of Spirocyclic Ethers via Intramolecular Cyclization. Journal of Organic Chemistry.
Carreira, E. M., & Fessard, T. C. (2014). Spiro[3.3]heptanes as Promising Scaffolds for Drug Discovery. Chemical Reviews.
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
Technical Whitepaper: Stability & Handling of Tertiary Cyclobutanols with Bromoalkyl Chains
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes the chemical reactivity of strained ring systems with practical handling protocols.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes the chemical reactivity of strained ring systems with practical handling protocols.
Executive Summary
Tertiary cyclobutanols bearing bromoalkyl chains (e.g., 1-(bromomethyl)cyclobutanol) represent a high-value, high-risk structural motif in drug development. While they offer unique vectors for conformational restriction and metabolic blocking, their stability is compromised by the synergy of ring strain (~26 kcal/mol) and internal nucleophilic susceptibility .
This guide details the divergent decomposition pathways—specifically spiro-epoxide formation (basic conditions) and ring expansion (acidic/solvolytic conditions)—and provides a self-validating protocol for their synthesis, storage, and handling.
The Strain-Reactivity Profile
The stability of tertiary cyclobutanols is governed by the "Strain-Release" principle. Unlike acyclic tertiary alcohols, the cyclobutane ring imposes significant angle strain (
bond angles compressed to ~88°). When coupled with a bromoalkyl side chain, the molecule becomes a "spring-loaded" electrophile.
The Critical Variable: Chain Length
The distance between the tertiary hydroxyl group and the bromine atom dictates the dominant degradation pathway:
Motif
Structure
Primary Instability Risk
Mechanism
-Halo (Bromomethyl)
1-(Bromomethyl)cyclobutanol
Spiro-Epoxidation
Intramolecular (Payne-like)
-Halo (Bromoethyl)
1-(2-Bromoethyl)cyclobutanol
Spiro-Etherification
Intramolecular (5-exo-tet)
-Halo (Bromopropyl)
1-(3-Bromopropyl)cyclobutanol
Grob Fragmentation
Concerted cleavage of C1-C2 bond
Degradation Pathways
Pathway A: Base-Mediated Spiro-Cyclization
Under neutral to basic conditions (pH > 7.5), the tertiary alkoxide acts as an internal nucleophile. For 1-(bromomethyl)cyclobutanol, this rapidly yields 1-oxaspiro[2.3]hexane . This reaction is stereoelectronically favored and can occur even upon storage in glass (due to surface alkalinity).
Pathway B: Acid-Mediated Ring Expansion (Semi-Pinacol)
Under acidic conditions (pH < 6.0) or in the presence of Lewis acids (e.g., metal impurities like
or from synthesis), the hydroxyl group is protonated or complexed. This triggers a 1,2-alkyl shift of the cyclobutane ring bond to displace the bromide (or water, if solvolysis occurs first), expanding the ring to a cyclopentanone derivative.
Mechanistic Visualization
The following diagram illustrates the divergent fate of 1-(bromomethyl)cyclobutanol based on environmental conditions.
To maintain scientific integrity, the following protocols are designed as "self-validating" systems. The user must verify the state of the material at critical checkpoints.
Synthesis (Grignard Addition)
Context: Synthesis of 1-(bromomethyl)cyclobutanol from cyclobutanone and dibromomethane/Li or similar carbenoid precursors.
Reagent Quality: Ensure cyclobutanone is distilled and acid-free.
Quench Protocol (Critical):
Do NOT quench with strong mineral acid (HCl/H2SO4). This catalyzes the rearrangement to cyclopentanone.
Recommended: Quench with saturated aqueous
at -78°C. The buffer capacity () is mild enough to prevent immediate rearrangement if temperature is controlled.
Workup:
Keep all phases cold (0°C).
Avoid drying over acidic agents (e.g., Silica gel). Use neutral Alumina or
-treated .
Storage & Stability Testing
These compounds are best handled as transient intermediates. If storage is required:
Temperature: -20°C or lower.
Solvent: Store as a solution in non-polar, acid-free solvent (e.g.,
-Benzene or ) rather than neat. Neat liquids undergo autocatalytic decomposition due to localized HBr generation.
Stabilizer: Add trace solid
or silver wool to scavenge free bromide/acid.
Self-Validating Purity Check (NMR)
Before using the reagent in a biological assay or subsequent step, run a rapid
-NMR. Look for these "Red Flag" signals indicating decomposition:
In the development of conformationally restricted peptidomimetics, the cyclobutane ring is often used to lock the vector of a side chain.
Scenario: A medicinal chemistry team attempts to synthesize a 1-(bromomethyl)cyclobutanol analog as a "warhead" for covalent inhibition.
Failure Mode: The compound shows loss of activity after 24 hours in DMSO stock solution.
Root Cause: DMSO is slightly basic and hygroscopic. The compound cyclized to the spiro-epoxide (which is less reactive toward the specific cysteine target or reacts promiscuously) or hydrolyzed.
Correction: The team switched to storing the compound as a dry film at -80°C, reconstituting in neutral buffer immediately prior to assay.
References
Mechanistic Foundation of Ring Expansion
Tiffeneau-Demjanov Rearrangement.[2] The fundamental expansion of 1-substituted cycloalkanols.
Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 11, 157. Link
Spiro-Epoxide Formation
Traynelis, V. J., et al. (1964). "Seven-membered Heterocycles. I. Synthesis of 1-Oxaspiro[2.n]alkanes." Journal of Organic Chemistry, 29(1), 123–129. (Describes the base-mediated closure of halohydrins). Link
Cyclobutane Stability in Synthesis
Wipf, P., et al. (2005). "Ring Expansion of Bicyclobutanes." Journal of the American Chemical Society, 127(3), 6284. (Contextualizes strain release). Link
Handling of Labile Halohydrins
Concellón, J. M., et al. (2004).
-chloro ketones." Journal of Organic Chemistry. (Provides protocols for handling sensitive halo-alcohol intermediates). Link
synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol from cyclobutanone
Application Note: Scalable Synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol Executive Summary This application note details the robust, three-step synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol starting from commercially avail...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol
Executive Summary
This application note details the robust, three-step synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol starting from commercially available cyclobutanone . This target molecule is a critical "spiro-ready" scaffold, serving as a precursor for spiro[3.3]heptanes, spiro[3.4]octanes, and peptidomimetic drugs.
The protocol utilizes a Reformatsky reaction to establish the quaternary center without the enolization side-reactions common to Grignard reagents in strained rings. This is followed by a hydride reduction and a chemoselective Appel bromination that targets the primary alcohol while preserving the acid-sensitive tertiary cyclobutanol moiety.
Retrosynthetic Analysis & Strategy
The synthesis addresses two main chemical challenges:
Ring Strain: Cyclobutanone is prone to ring-opening or expansion under harsh acidic/basic conditions.
Chemoselectivity: The target contains both a tertiary alcohol (prone to elimination) and a primary alkyl bromide (prone to nucleophilic attack).
Figure 1: Retrosynthetic logic flow avoiding ring strain issues.
Experimental Protocols
Phase 1: The Reformatsky Reaction
Objective: Synthesis of Ethyl (1-hydroxycyclobutyl)acetate
The Reformatsky reaction is preferred over Lithium enolates or Grignard reagents because the organozinc intermediate is less basic, preventing the enolization of cyclobutanone.
Solvent: Anhydrous THF or Benzene (THF preferred for safety)
Protocol:
Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in minimal THF. Add TMSCl and stir for 15 minutes at RT to remove surface oxides.
Initiation: Heat the suspension to mild reflux. Add 10% of the Ethyl bromoacetate solution. Wait for the exotherm (solvent boiling without external heat) or color change (cloudy grey) to confirm initiation.
Addition: Dropwise add a mixture of Cyclobutanone and the remaining Ethyl bromoacetate in THF over 45 minutes. Maintain a gentle reflux using the heat of reaction.
Completion: Reflux for an additional 2 hours. Cool to
.
Quench: Hydrolyze with cold
(careful of foaming).
Workup: Extract with
(3x). Wash organics with saturated and brine.[4] Dry over .
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).
Expert Insight: If initiation fails, a single crystal of Iodine (
) can be added. Do not dump all reagents at once; the "runaway" exotherm can be dangerous.
Phase 2: Reduction to Diol
Objective: Synthesis of 1-(2-Hydroxyethyl)cyclobutan-1-ol
Reagents:
Ethyl (1-hydroxycyclobutyl)acetate (1.0 equiv)
(LAH) (1.5 equiv - 0.75 equiv molar ratio, but excess used for kinetics)
Solvent: Anhydrous THF
Protocol:
Setup: Charge a flask with LAH pellets in dry THF at
under Argon.
Addition: Add the Phase 1 ester (dissolved in THF) dropwise to the LAH slurry. The reaction is exothermic.[5]
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (stain with PMA; ester spot disappears, very polar diol spot appears).
Fieser Quench (Critical): Cool to
. For every grams of LAH used, add sequentially:
mL water (slowly!)
mL
mL water
Filtration: Stir until a white, granular precipitate forms. Filter through a Celite pad.
Isolation: Concentrate the filtrate to yield the crude diol as a viscous oil. Usually sufficiently pure for the next step.
Phase 3: Chemoselective Appel Bromination
Objective: Synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol
This is the most critical step. We must convert the primary alcohol to a bromide without touching the tertiary alcohol (which would lead to elimination) or allowing the tertiary alcohol to attack the new bromide (forming a spiro-oxetane).
Reagents:
1-(2-Hydroxyethyl)cyclobutan-1-ol (1.0 equiv)
Carbon Tetrabromide (
) (1.1 equiv)
Triphenylphosphine (
) (1.1 equiv)
Solvent: Dichloromethane (DCM), anhydrous
Protocol:
Dissolution: Dissolve the Diol and
in DCM at .
Addition: Add
portion-wise (solid) or as a solution in DCM over 30 minutes.
Why? Keeping
limiting during addition minimizes side reactions.
Reaction: Stir at
for 2 hours. Do not heat.
Mechanism:[4][6][7][8][9][10][11] The primary -OH reacts with the
- adduct much faster than the sterically crowded tertiary -OH.
Workup: Pour the mixture into Pentane (precipitates
Figure 2: Operational workflow emphasizing Quality Control (QC) points and risk mitigation.
Troubleshooting & Critical Parameters
The "Stuck" Reformatsky:
Symptom:[1][3][4][10][13][14] Zinc remains suspended; no exotherm.
Fix: Add 1-2 mL of the reaction mixture from a previous successful run (if available) or use ultrasonic activation of the Zinc prior to addition.
Emulsions in Reduction:
Symptom:[1][3][4][10][13][14] Workup of LAH results in a slimy grey mess.
Fix: Adhere strictly to the Fieser workup (n:n:3n). If an emulsion forms, add Rochelle's salt (Potassium sodium tartrate) solution and stir for 2 hours.
Spiro-Oxetane Byproduct:
Symptom:[1][3][4][10][13][14] Loss of -OH signal and Bromide signal in NMR; appearance of new ether peaks.
Cause: Reaction temperature rose above RT or basic workup was used.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Retrosynthetic Analysis
Spirocyclic ethers, particularly 1-oxaspiro[3.4]octane (spiro-tetrahydrofuran) and 1-oxaspiro[3.3]heptane (spiro-oxetane), are high-value scaffolds in medicinal chemistry. They serve as bioisosteres for gem-dimethyl groups, improving metabolic stability and increasing fraction sp3 (
) character without adding excessive molecular weight.
Critical Scientific Distinction:
The user-specified precursor, 1-(2-Bromoethyl)cyclobutan-1-ol , contains a two-carbon linker between the quaternary center and the leaving group. Under standard intramolecular Williamson ether synthesis conditions, this substrate undergoes 4-Exo-Tet cyclization to yield the Spiro-Oxetane (4-membered ether), not the Spiro-Tetrahydrofuran (5-membered ether).
To synthesize the Spiro-Tetrahydrofuran (1-oxaspiro[3.4]octane), the homologous precursor 1-(3-Bromopropyl)cyclobutan-1-ol is required.
This Application Note provides the detailed protocol for the cyclization of these halo-alcohols, explicitly distinguishing between the two pathways to ensure the researcher targets the correct ring system.
Structural Pathway Analysis
Figure 1: Divergent synthesis pathways based on linker length. The user-specified precursor (Red) yields the oxetane. The propyl homolog (Green) is required for the THF target.
mechanism.[1][2] The reaction is driven by the formation of a stable ether bond and the entropic advantage of intramolecular cyclization over intermolecular polymerization.
Deprotonation: A strong, non-nucleophilic base (e.g., NaH, KOtBu) deprotonates the tertiary alcohol, forming a reactive alkoxide.
Cyclization: The alkoxide attacks the carbon bearing the bromide leaving group.
Conformational Constraint: The cyclobutane ring imparts a "Gem-Disubstituent Effect" (Thorpe-Ingold effect), compressing the bond angle at the quaternary carbon and bringing the reactive termini closer together, significantly accelerating the reaction rate compared to acyclic analogs.
Optimization Matrix (Representative Data)
Variable
Condition
Outcome
Notes
Base
NaH (60% in oil)
Excellent (>90%)
Standard choice. Irreversible deprotonation.
Base
KOtBu
Good (80-85%)
Faster, but higher risk of E2 elimination (alkene formation).
Base
NaOH / Bu4NBr
Moderate (60-70%)
Phase Transfer Catalysis (PTC). Slower, greener, but harder to drive to completion.
Solvent
THF (Anhydrous)
Optimal
Solubilizes alkoxide, inert to base.
Solvent
DMF
Good
Increases rate but complicates aqueous workup.
Temp
0°C 23°C
High Selectivity
Prevents elimination side-reactions common at reflux.
Detailed Experimental Protocol
Target: Synthesis of 1-Oxaspiro[3.4]octane (Spiro-THF)
Starting Material: 1-(3-Bromopropyl)cyclobutan-1-ol
(Note: If using 1-(2-Bromoethyl)cyclobutan-1-ol, this same protocol yields the Spiro-Oxetane).
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free (0.1 M concentration relative to substrate)
Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Use if reaction is sluggish.
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Workflow
Apparatus Setup:
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.
Fit the flask with a rubber septum and an argon/nitrogen inlet. Flush the system with inert gas for 15 minutes.
Base Preparation:
Add NaH (1.2 equiv) to the flask against a positive pressure of argon.
Optional Wash: To remove mineral oil, wash NaH with dry pentane (
), decanting the supernatant via syringe. This is only necessary for small-scale characterization; for preparative scale, the oil is removed during chromatography.
Suspend the NaH in anhydrous THF (50% of total volume). Cool the suspension to 0°C in an ice bath.
Substrate Addition:
Dissolve the halo-alcohol (1.0 equiv) in the remaining anhydrous THF.
Add the substrate solution dropwise to the NaH suspension over 15–20 minutes. Caution: Hydrogen gas evolution will occur.
TBAI Addition: If using TBAI to accelerate the reaction (via Finkelstein exchange in situ), add it now.
Reaction Phase:
Allow the mixture to warm naturally to room temperature (23°C).
Stir for 2–4 hours. Monitor by TLC (Stain: PMA or KMnO4; ethers are not UV active) or GC-MS.
Endpoint: Disappearance of the starting bromide.[3]
Workup:
Cool the mixture back to 0°C.
Carefully quench by dropwise addition of sat. aq.
until bubbling ceases.
Dilute with Diethyl Ether (
) or Ethyl Acetate ().
Separate phases.[4] Extract the aqueous layer with
().
Combine organic layers, wash with Brine, and dry over anhydrous
or .
Filter and concentrate under reduced pressure (Rotovap). Note: Spiro-ethers can be volatile; do not use high vacuum for extended periods.
Purification Workflow Diagram
Figure 2: Standard workup and purification workflow for spiro-ether synthesis.
Characterization & Validation
To validate the formation of the spiro-tetrahydrofuran (or oxetane), analyze the NMR shifts of the methylene protons adjacent to the oxygen.
Feature
1-Oxaspiro[3.4]octane (THF Target)
1-Oxaspiro[3.3]heptane (Oxetane Product)
Precursor
1-(3-bromopropyl)cyclobutan-1-ol
1-(2-bromoethyl)cyclobutan-1-ol
NMR (-to-O)
3.7 - 3.9 ppm (Triplet)
4.3 - 4.5 ppm (Triplet)
NMR (Quaternary)
80 - 85 ppm
75 - 80 ppm
Mass Spec
M+ matches
M+ matches
Key Diagnostic: The
-protons in the oxetane ring are significantly more deshielded (4.4 ppm) compared to the THF ring (3.8 ppm) due to ring strain and proximity to the oxygen.
Troubleshooting & Safety
Side Reaction (Elimination):
Symptom:[2][5][6][7][3][8] Appearance of alkene peaks in NMR (
5.0–6.0 ppm).
Cause: High temperature or highly basic conditions promoting E2 elimination of HBr instead of substitution.
Solution: Keep reaction at 0°C–RT. Avoid heating. Ensure solvent is strictly anhydrous to prevent hydroxide formation (which favors elimination).
Incomplete Reaction:
Cause: Steric hindrance at the quaternary center.
Solution: Add 5 mol% TBAI (Tetrabutylammonium iodide). The iodide displaces the bromide to form a more reactive alkyl iodide intermediate (Finkelstein reaction), which then cyclizes faster.
Volatility:
The spiro-oxetane product (from the ethyl precursor) is volatile. Do not leave on high vacuum pump. Distillation is preferred over column chromatography for the oxetane.
References
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[9] Chemical Reviews.[10] Link
Wuitschik, G., et al. (2010). Oxa-azaspirocycles: Synthesis and properties. Angewandte Chemie International Edition. Link
synthesis of spiro[3.4]octane ethers from cyclobutanol precursors
Executive Summary & Strategic Value The spiro[3.4]octane scaffold represents a privileged structural motif in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic core offers defined three-dimens...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
The spiro[3.4]octane scaffold represents a privileged structural motif in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic core offers defined three-dimensional vectors (Fsp³ character) that improve solubility and metabolic stability while restricting conformational freedom to maximize ligand-target binding affinity.[2]
This Application Note details a robust, scalable protocol for synthesizing 1-oxaspiro[3.4]octane ethers starting from readily available cyclobutanone. The method utilizes a Gold(I)-catalyzed 5-exo-dig cycloisomerization of 1-(alkynyl)cyclobutanol precursors. This approach is superior to traditional acid-catalyzed rearrangements or radical cyclizations due to its mild conditions, high functional group tolerance, and atom economy.
Key Advantages:
Step-Economy: 2-step sequence from commercial cyclobutanone.
Regiocontrol: Exclusive 5-exo-dig cyclization avoids ring-expansion byproducts common in acid-mediated pathways.
Scalability: Protocol validated from milligram to multigram scales.
Mechanistic Insight & Design Principles
The transformation relies on the unique carbophilic Lewis acidity of Gold(I) complexes. Unlike Brønsted acids that might trigger a semipinacol rearrangement of the cyclobutanol (leading to cyclopentanones), cationic Au(I) selectively activates the pendant alkyne π-system.
The Pathway:
Coordination:
coordinates to the alkyne of the 1-(but-3-ynyl)cyclobutanol precursor.
Nucleophilic Attack: The tertiary hydroxyl group of the cyclobutane ring attacks the activated alkyne in a 5-exo-dig fashion.
Protodeauration: The resulting vinyl-gold intermediate undergoes protodeauration to yield the exocyclic enol ether, which can be isolated or reduced to the saturated spiro-ether.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway for the Au(I)-catalyzed synthesis of the oxaspiro[3.4] core. The reaction exploits the pendant hydroxyl group as an internal nucleophile.
Experimental Protocol
Phase 1: Precursor Synthesis (Grignard Addition)
Objective: Synthesis of 1-(but-3-yn-1-yl)cyclobut-1-ol.
Reagents:
Cyclobutanone (1.0 equiv)
3-Butynylmagnesium bromide (1.2 equiv, 0.5 M in THF)
Setup: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.
Addition: Charge flask with cyclobutanone (1.0 g, 14.2 mmol) and anhydrous THF (50 mL). Cool to 0 °C.
Reaction: Dropwise add 3-butynylmagnesium bromide (34 mL, 17.0 mmol) over 20 minutes. The cyclobutane ring strain makes the ketone highly electrophilic; addition is rapid.
Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes, stain with KMnO₄).
Workup: Quench with sat. NH₄Cl (30 mL). Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Flash column chromatography (SiO₂, 10-20% EtOAc/Hexanes) yields the alcohol as a colorless oil.
Phase 2: Gold(I)-Catalyzed Spirocyclization
Objective: Cycloisomerization to 2-methylene-1-oxaspiro[3.4]octane.
Reagents:
Precursor Alcohol (from Phase 1)
Chloro(triphenylphosphine)gold(I) (2 mol%)
Silver Triflate (AgOTf) (2 mol%)
Dichloromethane (DCM), anhydrous
PTSA (0.1 equiv) - Optional for isomerization to endo-olefin if desired.
Step-by-Step Methodology:
Catalyst Activation: In a vial, mix AuCl(PPh₃) (14 mg, 0.028 mmol) and AgOTf (7.2 mg, 0.028 mmol) in DCM (2 mL) for 10 minutes in the dark. A white precipitate (AgCl) will form.
Substrate Addition: Dissolve 1-(but-3-ynyl)cyclobut-1-ol (200 mg, 1.4 mmol) in DCM (5 mL) in a separate flask.
Injection: Filter the active cationic gold solution (via syringe filter) directly into the substrate solution to remove AgCl.
Reaction: Stir at RT for 1-4 hours. The reaction is typically fast.
Checkpoint: 1H NMR of an aliquot will show the disappearance of the alkyne proton (~1.9 ppm) and appearance of vinyl protons (~4.5 ppm).
Workup: Filter through a short pad of silica gel (eluting with DCM) to remove the gold catalyst. Concentrate in vacuo.
Result: The product is the exocyclic enol ether.[2]
Note: To obtain the saturated ether, subject the crude enol ether to hydrogenation (H₂, Pd/C, MeOH, 1 atm, 2 h).
Optimization & Troubleshooting Data
The following table summarizes the optimization of the catalyst system for the spirocyclization step.
Entry
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
1
AuCl₃ (5 mol%)
DCM
RT
12
45
Significant decomposition; ring expansion observed.
2
PPh₃AuCl / AgOTf (5 mol%)
Toluene
80
2
78
Good conversion, but thermal conditions degraded product.
3
PPh₃AuCl / AgOTf (2 mol%)
DCM
RT
1.5
92
Optimal conditions. Clean 5-exo-dig cyclization.
4
IPrAuCl / AgSbF₆ (2 mol%)
DCM
RT
0.5
94
Faster, but catalyst is significantly more expensive.
5
PTSA (10 mol%)
DCM
RT
24
<10
Acid alone failed; led to complex mixtures.
Structural Characterization & Validation
To ensure the integrity of the spiro[3.4]octane core, specific NMR signatures must be validated.
13C NMR (Diagnostic): The spiro-quaternary carbon is the most critical signal. In 1-oxaspiro[3.4]octane, this carbon typically resonates between 80–90 ppm (deshielded by oxygen).
NOESY: If substituents are present on the cyclobutane ring, NOE correlations between the ether ring protons and the cyclobutane protons are essential to assign relative stereochemistry (cis/trans relative to the oxygen).
Workflow Logic Diagram
Figure 2: Logical flowchart for the synthesis and validation of the spiro-ether scaffold.
References
Toste, F. D., et al. "Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes." Journal of the American Chemical Society, 2005. (Foundational work on Gold(I) activation of alkynes for cyclization).
Zhang, L., et al. "Gold-Catalyzed Homogeneous Oxidative Cross-Coupling Reactions." Accounts of Chemical Research, 2014. (Mechanistic insights into oxidative gold catalysis).
Carreira, E. M., et al. "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Technical Bulletin. (Specific applications of spiro[3.4]octanes in drug discovery).
Wenzel, A. G., et al. "Gold-Catalyzed, SN1-Type Reaction of Alcohols to Afford Ethers."[4] Synlett, 2015.[4] (Direct etherification protocols using Gold catalysis).
Alcaide, B., et al. "Gold-Catalyzed Cyclization of 1-Alkynylcyclobutanols." Organic Letters, 2011. (Specific precedent for cyclobutanol-alkyne systems).
Application Note: Controlled Hydroxy-Bromination of 1-Vinylcyclobutan-1-ol
Executive Summary The hydroxy-bromination of 1-vinylcyclobutan-1-ol presents a unique synthetic challenge due to the high ring strain of the cyclobutane moiety (~26.5 kcal/mol). While standard alkene functionalization pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The hydroxy-bromination of 1-vinylcyclobutan-1-ol presents a unique synthetic challenge due to the high ring strain of the cyclobutane moiety (~26.5 kcal/mol). While standard alkene functionalization protocols typically yield bromohydrins, this specific substrate is prone to a rapid, acid-catalyzed semipinacol (Tiffeneau–Demjanov) rearrangement , which expands the ring to form 2-(bromomethyl)cyclopentan-1-one .
This guide details the reagents and specific experimental conditions required to favor the kinetic formation of the bromohydrin (1-(2-bromo-1-hydroxyethyl)cyclobutan-1-ol) while suppressing the thermodynamic drive toward ring expansion.
Key Reaction Pathways[1][2]
The success of this protocol relies on strict pH control. The generation of electrophilic bromine (
) produces acidic byproducts (HBr) that catalyze ring expansion.
Figure 1: Mechanistic bifurcation. Path A (Green) yields the target bromohydrin via nucleophilic attack by water. Path B (Red) leads to ring expansion, triggered by unneutralized acid or thermal energy.
Reagent Selection & Rationale
To achieve high-fidelity hydroxy-bromination, the reagent system must generate
without releasing free protons or strong Lewis acids.
Component
Recommended Reagent
Role & Rationale
Bromine Source
N-Bromosuccinimide (NBS)
Controlled Release: Unlike elemental bromine (), NBS provides a slow, stoichiometric release of bromonium ions, preventing "hot spots" of high concentration that favor rearrangement.
Nucleophile
Deionized Water
Oxygen Source: Acts as the nucleophile to open the bromonium bridge. Must be present in excess (10-20 equiv) to outcompete succinimide or solvent participation.
Solvent System
Acetone/Water (3:1) or THF/Water (1:1)
Solubility & Inertness: Acetone is preferred as it suppresses radical side reactions better than THF. The solvent must be miscible with water to ensure a homogeneous phase for the nucleophilic attack.
Critical Additive
Solid or
Acid Scavenger: The reaction generates succinimide and trace HBr. This is the most critical component. Without a buffer, the trace acid will catalyze the rearrangement of the cyclobutanol to the cyclopentanone.
Use this protocol to isolate the 1,2-addition product.
Materials:
1-vinylcyclobutan-1-ol (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.
Sodium Bicarbonate (
) (1.5 equiv)
Acetone (Reagent Grade)
Deionized Water
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-vinylcyclobutan-1-ol (1.0 mmol) in Acetone (5 mL) and Water (1.5 mL).
Buffering: Add solid
(1.5 mmol) directly to the solution. The suspension ensures that any acid generated is immediately neutralized.
Cooling: Cool the mixture to 0°C using an ice/water bath. Note: Lower temperatures (-10°C) may further suppress rearrangement but will slow kinetics.
Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes.
Why: Portion-wise addition maintains a low concentration of the active electrophile, favoring the intermolecular reaction with water over intramolecular rearrangement.
Monitoring: Stir at 0°C. Monitor by TLC (or GC-MS) every 10 minutes. The reaction is typically complete within 30–60 minutes.
Endpoint: Disappearance of the vinyl alkene stretch.
Quenching: Quench the reaction by adding saturated aqueous
(Sodium Thiosulfate) to destroy excess NBS.
Workup:
Dilute with diethyl ether or ethyl acetate.
Wash the organic layer with water (
) to remove succinimide and acetone.
Wash with brine (
).
Dry over anhydrous
(Magnesium Sulfate). Avoid acidic drying agents like silica gel during filtration.
Purification: Concentrate under reduced pressure at <30°C .
Warning: Do not heat the crude material. Thermal energy can trigger the rearrangement of the bromohydrin to the ketone. If chromatography is necessary, use silica gel pre-treated with 1% Triethylamine to maintain basicity.
How to distinguish the Bromohydrin (Target) from the Rearranged Ketone (Impurity) .
Feature
Bromohydrin (Target)
Rearranged Ketone (Impurity)
Structure
1-(2-bromo-1-hydroxyethyl)cyclobutan-1-ol
2-(bromomethyl)cyclopentan-1-one
IR Spectroscopy
Strong -OH stretch ()No Carbonyl peak
Strong C=O stretch ()No -OH peak
C NMR
Quaternary carbon at ppm (C-OH)
Carbonyl carbon at ppm (C=O)
Visual Indicator
Colorless oil (usually)
Often yellows/browns rapidly
Mechanistic Context & Troubleshooting
The "Ring Expansion" Trap
The 1-vinylcyclobutan-1-ol substrate is a classic candidate for ring expansion. Upon formation of the bromonium ion, the strain energy of the cyclobutane ring drives the migration of the C-C bond (Path B in Figure 1).
If you observe the Ketone:
Check pH: Your buffer system failed. Increase
loading or switch to .
Check Temperature: The reaction warmed up too much. Keep strict 0°C control.
Check Acid: Did you use unneutralized silica gel for purification? This will rearrange the product on the column.
Stereochemical Considerations
The reaction follows a standard anti-addition mechanism.
The Bromine adds to the terminal carbon (less hindered).
The Hydroxyl (from water) adds to the internal carbon (more substituted/stabilized positive charge character).
However, due to the quaternary center at C1, the incoming water approaches anti to the bromonium bridge.
References
General Mechanism of NBS Bromohydrin Formation
Gung, B. W. (2004). "N-Bromosuccinimide."[1][2][3] e-EROS Encyclopedia of Reagents for Organic Synthesis.
Ring Expansion of Vinylcyclobutanols (Semipinacol/Tiffeneau–Demjanov)
Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Cyclobutane ring expansion." Journal of the American Chemical Society, 95(16), 5311–5321.
Control of Electrophilic Addition in Strained Rings
Paquette, L. A. (1986). "The development of polyquinane chemistry." Topics in Current Chemistry, 119, 1-163.
Buffering in Halohydrin Synthesis
Srikrishna, A., & Nagaraju, S. (1996). "Regio- and stereoselective synthesis of bromohydrins." Synthetic Communications, 26(10), 1947-1952. (Highlights the use of
to prevent rearrangements).
Application Note & Protocol: Strategic α-Alkylation of Cyclobutanone via Lithium Enolate Intermediates
For: Researchers, scientists, and drug development professionals. Introduction: The Synthetic Value of 2-Alkylcyclobutanones The cyclobutane motif is a key structural element in numerous natural products and pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of 2-Alkylcyclobutanones
The cyclobutane motif is a key structural element in numerous natural products and pharmaceutical agents. Its inherent ring strain can be strategically harnessed to influence molecular conformation and reactivity. The α-alkylation of cyclobutanone is a fundamental and powerful transformation that allows for the introduction of a wide range of substituents at the C2 position, thereby generating valuable synthetic intermediates.[1][2] These 2-substituted cyclobutanones are precursors to more complex molecular architectures and have found applications as markers for food irradiation.[3][4][5]
This guide provides a comprehensive overview of the lithiation and subsequent alkylation of cyclobutanone. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and address critical safety and troubleshooting considerations.
Mechanistic Discussion: A Tale of Two Steps
The α-alkylation of cyclobutanone is a two-stage process: the deprotonation of the α-carbon to form a nucleophilic enolate, followed by the reaction of this enolate with an electrophilic alkylating agent.[6][7][8]
Enolate Formation: The Crucial Deprotonation
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) of cyclobutanone are weakly acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base.[9][10][11] However, to achieve complete and irreversible deprotonation, a very strong, non-nucleophilic base is required.[6][7][12][13]
Lithium diisopropylamide (LDA) is the base of choice for this transformation.[6][14][15][16][17][18] Several factors make LDA ideal:
High Basicity: The pKa of diisopropylamine (the conjugate acid of LDA) is approximately 36, ensuring that the equilibrium of the deprotonation reaction lies far to the side of the enolate.[13][18]
Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom prevent LDA from acting as a nucleophile and adding to the carbonyl carbon of cyclobutanone.[17][19]
Solubility: LDA is soluble in common ethereal solvents like tetrahydrofuran (THF), even at low temperatures.[13]
The reaction is typically performed at a low temperature (-78 °C) to prevent side reactions and to ensure kinetic control of the deprotonation.[6][15][16]
The Alkylation Step: An SN2 Reaction
The lithium enolate of cyclobutanone is a potent nucleophile.[7][8][14] The alkylation proceeds via a classic SN2 mechanism, where the enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[6][7][12][14]
Several factors are critical for a successful SN2 reaction in this context:
Alkylating Agent: The alkyl halide should be a good SN2 substrate. Primary and allylic/benzylic halides are ideal.[8][14] Secondary halides may give lower yields due to competing E2 elimination, and tertiary halides are unsuitable.[8][12]
Leaving Group: A good leaving group is essential. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[6]
The choice of alkylating agent directly determines the nature of the substituent introduced at the α-position of the cyclobutanone.
Experimental Protocol: Lithiation and Alkylation of Cyclobutanone
This protocol details a representative procedure for the lithiation of cyclobutanone followed by alkylation with an alkyl halide.
Reagents and Equipment
Reagent/Equipment
Purpose
Grade/Purity
Supplier
Cyclobutanone
Starting Material
>98%
Standard Chemical Supplier
Diisopropylamine
LDA Precursor
>99.5%, redistilled
Standard Chemical Supplier
n-Butyllithium
LDA Precursor
2.5 M in hexanes
Standard Chemical Supplier
Alkyl Halide (e.g., Iodomethane)
Alkylating Agent
>99%
Standard Chemical Supplier
Tetrahydrofuran (THF)
Solvent
Anhydrous, <50 ppm H₂O
Standard Chemical Supplier
Saturated aq. NH₄Cl
Quenching Agent
Reagent Grade
Standard Chemical Supplier
Diethyl Ether
Extraction Solvent
Anhydrous
Standard Chemical Supplier
Anhydrous MgSO₄ or Na₂SO₄
Drying Agent
Reagent Grade
Standard Chemical Supplier
Schlenk Flasks/Reaction Vessel
Reaction Apparatus
Oven-dried
Standard Glassware Supplier
Syringes and Needles
Reagent Transfer
Oven-dried
Standard Laboratory Supplier
Magnetic Stirrer/Stir Bar
Agitation
-
Standard Laboratory Supplier
Low-Temperature Bath
Cooling
Acetone/Dry Ice
-
Inert Gas (Argon or Nitrogen)
Anhydrous Atmosphere
High Purity
Standard Gas Supplier
Workflow Diagram
Caption: Workflow for the lithiation and alkylation of cyclobutanone.
Step-by-Step Procedure
A. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 2.0 M relative to diisopropylamine).
Cool the flask to -78 °C using a dry ice/acetone bath.
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
Slowly add n-butyllithium (1.05 equivalents, typically 2.5 M in hexanes) dropwise via syringe while maintaining the internal temperature below -70 °C.
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
B. Formation of the Cyclobutanone Enolate
To the freshly prepared LDA solution at -78 °C, add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
C. Alkylation of the Enolate
Add the alkyl halide (1.1-1.5 equivalents) neat or as a solution in anhydrous THF dropwise to the enolate solution at -78 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours (reaction progress can be monitored by TLC or GC-MS).
D. Workup and Purification
Cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
Separate the layers and extract the aqueous layer twice more with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkylcyclobutanone.
Troubleshooting and Key Considerations
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
Incomplete LDA formation (wet reagents/solvents).
Ensure all reagents and solvents are scrupulously dried. Use freshly opened anhydrous solvents.
Incomplete enolate formation.
Allow sufficient time for deprotonation at -78 °C.
Poor quality alkylating agent.
Use a fresh, pure alkylating agent.
Formation of Side Products
Aldol condensation of cyclobutanone.
Ensure complete enolate formation before adding the alkylating agent. Maintain low temperatures.
E2 elimination of the alkyl halide.
Use primary or unhindered alkyl halides. Avoid secondary and tertiary halides.
O-alkylation instead of C-alkylation.
C-alkylation is generally favored with lithium enolates.[14] This is typically not a major issue under these conditions.
Multiple Alkylations
Incomplete initial deprotonation.
Use a slight excess of LDA to ensure all cyclobutanone is converted to the enolate.
Safety Precautions
Working with organolithium reagents like n-butyllithium and strong bases like LDA requires strict adherence to safety protocols.
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air and moisture.[20][21][22][23] All transfers must be performed under an inert atmosphere (argon or nitrogen) using proper syringe techniques.[24][25][26][27]
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are often used, but check for compatibility).[28]
Quenching: Have a proper quenching station ready before starting the reaction. A beaker of an isopropanol/dry ice slurry is a common choice for safely quenching excess organolithium reagents.
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas.
Temperature Control: The exothermic nature of the reactions requires careful temperature control, especially during the addition of n-butyllithium and the quenching step.
Conclusion
The lithiation and subsequent alkylation of cyclobutanone is a robust and versatile method for the synthesis of 2-substituted cyclobutanones. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can effectively utilize this powerful synthetic tool in their research and development endeavors.
References
Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
Lumen Learning. 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]
Organic Chemistry Tutor. Alkylation of Enolates. Organic Chemistry Tutor. [Link]
Chemistry Steps. How to Alkylate a Ketone. Chemistry Steps. [Link]
Product Class 2: Cyclobutanones and Their Precursors. (Source not available).
JoVE. α-Alkylation of Ketones via Enolate Ions. Journal of Visualized Experiments. [Link]
Le, V. A., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(2), 235-239. [Link]
Toxicological study on 2-alkylcyclobutanones - Results of a collabor
Chapter 1: Enolate Alkyl
The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide. Organic & Biomolecular Chemistry. [Link]
Synthesis of 2-Substituted Cyclobutanones as γ-Irradiation Marker Products of Lipid-Containing Foods. ResearchGate. [Link]
Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]
Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. [Link]
PubMed. Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. [Link]
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54705. [Link]
CHEM 330 Topics Discussed on Oct 19. (Source not available).
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Semantic Scholar. [Link]
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]
YouTube. Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. [Link]
Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society. [Link]
preventing elimination reactions in 1-(2-Bromoethyl)cyclobutan-1-ol synthesis
Technical Support Center: Synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol Introduction: Navigating the Synthesis of a Key Cyclobutane Intermediate The synthesis of 1-(2-bromoethyl)cyclobutan-1-ol, a valuable building block...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 1-(2-Bromoethyl)cyclobutan-1-ol
Introduction: Navigating the Synthesis of a Key Cyclobutane Intermediate
The synthesis of 1-(2-bromoethyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science, presents a common yet critical challenge: the propensity of the tertiary alcohol product to undergo elimination reactions.[1][2] This guide provides in-depth technical support for researchers encountering low yields and byproduct formation due to acid-catalyzed dehydration. We will explore the mechanistic underpinnings of this side reaction and offer field-proven troubleshooting strategies and optimized protocols to ensure high-fidelity synthesis.
The most reliable synthetic route typically involves a two-step process: the nucleophilic addition of a vinyl Grignard reagent to cyclobutanone, followed by the hydrobromination of the resulting 1-vinylcyclobutanol. The elimination issue primarily arises during the acidic workup of the Grignard reaction or during the hydrobromination step if conditions are not meticulously controlled, leading to the formation of undesired alkene byproducts.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with significant alkene byproducts. What is happening?
A: The presence of alkene impurities is a classic sign of an elimination reaction, specifically an acid-catalyzed dehydration of your tertiary alcohol product, 1-(2-bromoethyl)cyclobutan-1-ol, or its precursor, 1-vinylcyclobutanol. Tertiary alcohols are particularly susceptible to elimination via an E1 (Elimination, unimolecular) mechanism.[3] This pathway is favored by strong acids and elevated temperatures, which are often present during a traditional Grignard workup (e.g., using HCl or H₂SO₄) or an improperly controlled hydrobromination.[4]
Q2: What is the E1 mechanism and why is my product so susceptible to it?
A: The E1 mechanism proceeds in two steps:
Protonation and Formation of a Carbocation: The hydroxyl group of the alcohol is protonated by an acid, forming a good leaving group (water). This water molecule departs, generating a relatively stable tertiary carbocation on the cyclobutane ring.
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.
Your product is highly susceptible because the intermediate is a tertiary carbocation, which is stabilized by the three connected alkyl groups. This stability lowers the activation energy for the E1 pathway, making it a highly competitive side reaction.[5] Heat further favors elimination over substitution reactions.
Q3: What are the likely structures of these elimination byproducts?
A: The specific byproduct depends on which proton is removed. According to Zaitsev's rule, elimination reactions tend to form the most substituted (and therefore most stable) alkene as the major product.[6] In the case of 1-(2-bromoethyl)cyclobutan-1-ol, potential byproducts could include 1-bromo-2-(cyclobutylidene)ethane or 1-(1-cyclobuten-1-yl)-2-bromoethane. If elimination occurs from the 1-vinylcyclobutanol intermediate, you would likely form 1-vinylcyclobutene. Identifying the exact structure via NMR and GC-MS is crucial for effective troubleshooting.
Q4: How can I modify my Grignard reaction workup to prevent this elimination?
A: The key is to avoid strong acids. A non-acidic, buffered quench is the industry-standard solution for acid-sensitive substrates.
Recommended Method: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak acid and a weak base, providing a mildly acidic environment (pH ~4.5-6) sufficient to protonate the alkoxide product without catalyzing elimination.
Temperature Control: Perform the quench at a low temperature (0 °C) to dissipate the exothermic heat of reaction and further disfavor the elimination pathway.
Q5: I suspect elimination is also occurring during my hydrobromination step. How can I address this?
A: If you are performing a traditional hydrobromination with HBr, the strong acidic conditions can certainly induce elimination. Consider alternative, milder methods for hydrobromination that avoid strongly acidic conditions. One such approach is anti-Markovnikov radical hydrobromination. This involves using HBr in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). This pathway does not involve a carbocation intermediate, thus circumventing the E1 elimination problem entirely.
Troubleshooting Guide: From Diagnosis to Solution
This guide addresses the most common issues encountered during the synthesis.
Symptom / Observation
Probable Cause
Recommended Solution & Protocol
Low yield of desired alcohol; GC-MS or NMR shows significant alkene byproducts.
Acid-Catalyzed E1 Elimination: The tertiary alcohol is unstable in the presence of strong acid, especially with heating. This is the most common failure mode.
Implement a Buffered Workup: Switch from a strong acid quench (e.g., HCl, H₂SO₄) to a cold (0 °C), saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes the reaction while maintaining a pH that prevents carbocation formation.[7]
Reaction fails to initiate or proceeds very slowly.
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer (MgO) that prevents the formation of the Grignard reagent.[8]
Activate the Magnesium: Before adding the alkyl halide, briefly stir the magnesium turnings in anhydrous ether with a small crystal of iodine. The color change indicates activation. Ensure all glassware is flame-dried and the system is under an inert atmosphere (Argon or Nitrogen).[9]
Formation of a significant amount of homocoupled (R-R) byproduct.
Wurtz Coupling: This occurs when the formed Grignard reagent reacts with the incoming alkyl halide. It is often exacerbated by high local concentrations or high temperatures.[10][11]
Control Addition and Temperature: Add the alkyl halide dropwise and slowly to the magnesium suspension to maintain a low concentration. Use an ice bath to keep the reaction temperature below 30 °C after initiation, as the reaction is highly exothermic.[10][12]
Starting ketone is recovered after workup.
Enolization: The Grignard reagent is acting as a base, deprotonating the α-carbon of the cyclobutanone, instead of as a nucleophile. This is more common with sterically hindered Grignard reagents.
Use a Lewis Acid Additive: Adding a Lewis acid like cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and promote addition over enolization (Luche reduction conditions).[7]
This protocol is designed to maximize the yield of 1-vinylcyclobutanol while preventing elimination.
1. Preparation:
Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen.
Equip a three-necked round-bottom flask with a condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.
In the dropping funnel, prepare a solution of vinyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
2. Grignard Formation:
Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. If it does not, gently warm the flask with a heat gun.
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
3. Nucleophilic Addition:
Cool the Grignard solution to 0 °C in an ice bath.
Add a solution of cyclobutanone (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
4. Buffered Quench (Crucial Step):
Prepare a separate flask with a rapidly stirring, saturated aqueous solution of ammonium chloride (NH₄Cl), cooled to 0 °C.
Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the cold NH₄Cl solution.
Stir the resulting mixture for 15 minutes.
5. Extraction and Purification:
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-vinylcyclobutanol.
Purify via column chromatography as needed before proceeding to the hydrobromination step.
Visualizations
Reaction Pathway vs. Competing E1 Elimination
Caption: Desired synthesis pathway versus the competing E1 elimination side reaction.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low yields in the synthesis.
Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]
BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link]
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Retrieved from [Link]
Scribd. (n.d.). E1 and E2 Elimination Mechanisms Explained. Retrieved from [Link]
Wegner, J., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Retrieved from [Link]
Pedersen, M. J., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 22(10), 1368-1375. Retrieved from [Link]
Stevens, C. V., et al. (2001). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. The Journal of Organic Chemistry, 66(25), 8449-8453. Retrieved from [Link]
LibreTexts Chemistry. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
ResearchGate. (2019, January 12). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? Retrieved from [Link]
Glaser, R., et al. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. Journal of Chemical Education, 100(8), 3126-3132. Retrieved from [Link]
SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]
van der Heijden, F., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3229-3240. Retrieved from [Link]
Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 369, 245-255. Retrieved from [Link]
Morken, J. P., et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 11(3), 743-748. Retrieved from [Link]
Pace, V., et al. (2016). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2017(2), 21-33. Retrieved from [Link]
Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. 93, 401-412. Retrieved from [Link]
Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]
de Fatima, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Chemical Record, 12(4), 446-462. Retrieved from [Link]
Nemoto, H., Miyata, J., & Fukumoto, K. (1996). Cyclobutane Strategy for the Synthesis of A-Ring Aromatic Trichothecanes. Heterocycles, 42(1), 165-168. Retrieved from [Link]
CORE. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. Retrieved from [Link]
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
LibreTexts Chemistry. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
Scribd. (n.d.). Organic Synthesis of 1-Bromobutane. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 22). 8.1: Preparation of Alkenes - A Preview of Elimination Reactions. Retrieved from [Link]
controlling temperature for stable bromoethyl cyclobutanol formation
A Guide to Temperature Control for Stable Product Formation Welcome to the technical support center for the synthesis of 2-(bromoethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Temperature Control for Stable Product Formation
Welcome to the technical support center for the synthesis of 2-(bromoethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to synthesize this valuable cyclobutane-containing building block. The inherent strain of the four-membered ring and the reactivity of the intermediates make precise temperature control a critical parameter for achieving high yield and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and advice provided herein are grounded in established principles of organic chemistry to ensure scientific integrity and practical utility.
Table of Contents
Frequently Asked Questions (FAQs)
What is the most common synthetic route to 2-(bromoethyl)cyclobutanol?
Why is temperature control so critical in this synthesis?
What are the primary side reactions to be aware of?
How does temperature influence the formation of these side products?
Troubleshooting Guide: Low Yield and Impurity Formation
Problem: Low or no yield of the desired 2-(bromoethyl)cyclobutanol.
Problem: Significant formation of a rearranged product (e.g., a cyclopentyl derivative).
Problem: Presence of unreacted 1-vinylcyclobutanol starting material.
Problem: Formation of multiple unidentified byproducts.
Experimental Protocol: A Temperature-Controlled Approach
Step 1: Synthesis of 1-Vinylcyclobutanol (Precursor)
Step 2: Controlled Hydrobromination to form 2-(bromoethyl)cyclobutanol
References
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(bromoethyl)cyclobutanol?
The most logical and frequently employed strategy for synthesizing 2-(bromoethyl)cyclobutanol involves a two-step sequence:
Precursor Formation: The reaction of cyclobutanone with a vinyl Grignard reagent (vinylmagnesium bromide) to produce the tertiary alcohol, 1-vinylcyclobutanol.
Hydrobromination: The electrophilic addition of hydrogen bromide (HBr) across the vinyl group of 1-vinylcyclobutanol.
This route is favored due to the commercial availability of cyclobutanone and the reliability of Grignard reactions for forming carbon-carbon bonds.
Q2: Why is temperature control so critical in this synthesis?
Temperature is arguably the most critical parameter in the hydrobromination step for two primary reasons:
Carbocation Stability and Rearrangement: The reaction proceeds through a carbocation intermediate. The initial protonation of the vinyl group can lead to a secondary carbocation, which is highly susceptible to rearrangement to form more stable carbocations. These rearrangements are often temperature-dependent, with higher temperatures providing the activation energy needed for these pathways to compete with the desired bromide addition.[1][2]
Reaction Rate and Selectivity: As with most chemical reactions, temperature influences the rate. However, in this case, the rates of the desired reaction and undesired side reactions may be affected differently by temperature changes. Low temperatures are generally employed to enhance selectivity by slowing down all reaction pathways, but particularly the higher-energy rearrangement pathways.[3]
Q3: What are the primary side reactions to be aware of?
The main challenge in this synthesis is controlling the fate of the carbocation intermediate formed after the initial protonation of the vinyl group. The primary side reactions stem from carbocation rearrangements:
Ring Expansion: The cyclobutylmethylium cation is prone to rearrange to a more stable cyclopentyl cation.[1][4] This leads to the formation of cyclopentyl-based bromo-alcohols instead of the desired cyclobutane product.
Hydride Shifts: A 1,2-hydride shift can occur to move the positive charge to a more stable position, leading to constitutional isomers.
The following diagram illustrates the key decision point for the carbocation intermediate.
Caption: Carbocation fate in hydrobromination.
Q4: How does temperature influence the formation of these side products?
Carbocation rearrangements, such as ring expansion, have a higher activation energy than the direct nucleophilic attack by the bromide ion.
At Low Temperatures (e.g., -78 °C to 0 °C): The system has less thermal energy. The nucleophilic attack by the bromide ion on the initially formed secondary carbocation is kinetically favored, leading to the desired 2-(bromoethyl)cyclobutanol. The rate of rearrangement is significantly slowed.[3]
At Higher Temperatures (e.g., Room Temperature or above): With more available thermal energy, the carbocation has a longer lifetime and a greater chance of overcoming the activation energy barrier for rearrangement. This leads to an increased yield of the thermodynamically more stable ring-expanded cyclopentyl product.[5]
Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses common issues encountered during the synthesis of 2-(bromoethyl)cyclobutanol.
Problem: Low or no yield of the desired 2-(bromoethyl)cyclobutanol.
Possible Cause
Diagnostic Check
Recommended Solution
Inefficient Grignard Reaction (Step 1)
Poor yield of 1-vinylcyclobutanol precursor. Check for the presence of unreacted cyclobutanone.
Ensure all glassware is flame-dried under vacuum and the reaction is conducted under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration.
Decomposition of Product
The product may be unstable to prolonged reaction times or harsh workup conditions.
Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Use a mild workup, for example, quenching with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
Carbocation Rearrangement
NMR or GC-MS analysis shows the major product is a cyclopentyl derivative.
The reaction temperature is too high. Perform the hydrobromination at a lower temperature (e.g., start at -78 °C and allow to slowly warm to 0 °C).
Problem: Significant formation of a rearranged product (e.g., a cyclopentyl derivative).
This is a classic sign of thermodynamic control overpowering kinetic control.
Caption: Logic for troubleshooting ring expansion.
Corrective Actions:
Lower the Temperature: The most effective solution is to significantly lower the reaction temperature. Carrying out the HBr addition at -78 °C (dry ice/acetone bath) can dramatically suppress the rate of ring expansion.[3]
Control Reagent Addition: Add the HBr source (e.g., gaseous HBr or a solution of HBr in a non-polar solvent) slowly and dropwise to the cooled solution of 1-vinylcyclobutanol. This maintains a low concentration of the carbocation intermediate at any given time, reducing the likelihood of rearrangement.
Solvent Choice: Using less polar solvents can sometimes disfavor the formation of fully developed carbocations, potentially reducing the extent of rearrangement.
Problem: Presence of unreacted 1-vinylcyclobutanol starting material.
Possible Cause
Diagnostic Check
Recommended Solution
Insufficient HBr
The reaction has stalled, and starting material remains even after a reasonable time.
Ensure at least one full equivalent of HBr is used. If using a solution of HBr, its concentration may have decreased over time; consider titrating or using a fresh bottle.
Reaction Too Cold
The reaction is too slow at the chosen temperature.
If the reaction is being run at a very low temperature (e.g., -78 °C) and is not proceeding, allow it to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) while monitoring for the formation of rearrangement products by TLC.
Problem: Formation of multiple unidentified byproducts.
Possible Cause
Diagnostic Check
Recommended Solution
Radical Reactions
If using a commercial source of HBr that has been exposed to air and light, peroxides may have formed, initiating a radical pathway. This would lead to the anti-Markovnikov product, 1-(1-bromoethyl)cyclobutanol.
Use a fresh bottle of HBr or pass the gas through a scavenger to remove any radical initiators. Ensure the reaction is protected from light.
Dehydration/Elimination
At higher temperatures, the tertiary alcohol could be eliminated to form a diene, which can then undergo further reactions.
Maintain low reaction temperatures. Ensure the workup is not overly acidic or heated.
Experimental Protocol: A Temperature-Controlled Approach
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should always perform a thorough safety assessment and consider small-scale trials before proceeding.
Step 1: Synthesis of 1-Vinylcyclobutanol (Precursor)
Setup: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine.
Grignard Formation: Add vinyl bromide (1.1 eq) dissolved in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of cyclobutanone.
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-vinylcyclobutanol.
Step 2: Controlled Hydrobromination to form 2-(bromoethyl)cyclobutanol
Setup: Dissolve the crude 1-vinylcyclobutanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
HBr Addition: Slowly bubble anhydrous HBr gas through the solution or add a pre-cooled solution of HBr in acetic acid (1.05 eq) dropwise over 30-60 minutes. Maintain the temperature at -78 °C during the addition.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress by TLC. If the reaction is sluggish, allow the temperature to slowly rise to -40 °C or 0 °C over several hours.
Quenching: Once the starting material is consumed, pour the reaction mixture into a cold, saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
Workup and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solvent Selection & Extraction GuideSubject: Alternative Solvents for 1-(2-Bromoethyl)cyclobutan-1-ol Extraction
Ticket ID: SOLV-XC-992
Status: Resolved / Knowledge Base Article
Executive Summary
The extraction of 1-(2-Bromoethyl)cyclobutan-1-ol has historically relied on Dichloromethane (DCM) due to its high solubility for alkyl halides and tertiary alcohols. However, due to REACH restrictions, EPA regulations, and the risk of emulsion formation, researchers are seeking green alternatives.
This guide provides validated protocols for replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These alternatives not only meet environmental compliance standards but often offer superior phase separation and product stability profiles for cyclobutanol derivatives.
Part 1: Solvent Selection Matrix
The Challenge: The target molecule contains a strained cyclobutane ring , a tertiary alcohol , and a reactive alkyl bromide .
Risk 1 (Acidity): Tertiary cyclobutanols are prone to acid-catalyzed dehydration (forming the alkene) or ring expansion/opening due to ring strain (~26 kcal/mol).
Risk 2 (Nucleophilicity): The alkyl bromide is susceptible to nucleophilic attack; solvents with nucleophilic impurities (or strong basic washes) must be avoided.
Comparative Analysis of Solvents:
Feature
Dichloromethane (DCM)
2-Methyltetrahydrofuran (2-MeTHF)
Cyclopentyl Methyl Ether (CPME)
Ethyl Acetate (EtOAc)
Classification
Chlorinated (Toxic)
Bio-based / Green
Green / Ether
Ester
Density (g/mL)
1.33 (Bottom Layer)
0.86 (Top Layer)
0.86 (Top Layer)
0.90 (Top Layer)
Water Miscibility
Low
Low (but higher than CPME)
Very Low (Hydrophobic)
Moderate
Peroxide Risk
None
Low (Stabilized)
Very Low
None
Stability
High
Stable to Base
Stable to Acid/Base
Hydrolyzes at high pH
Recommendation
Legacy / Avoid
Primary Recommendation
Secondary Recommendation
Conditional
Why 2-MeTHF is the Superior Choice:
Process Efficiency: Unlike THF, 2-MeTHF separates cleanly from water, reducing the need for "salting out."[1]
Synthesis Compatibility: If your synthesis involves Grignard reagents (e.g., reacting cyclobutanone with a bromo-Grignard), 2-MeTHF can serve as both the reaction and extraction solvent, enabling a "one-pot" workflow.
Drying: It forms an azeotrope with water (boiling point 71°C), allowing for self-drying during rotary evaporation.
Part 2: Decision Logic & Workflows
The following diagrams illustrate the logic for selecting the correct solvent and the optimized extraction workflow.
Figure 1: Decision Matrix for Solvent Selection based on reaction conditions.
Figure 2: Optimized Extraction Workflow using 2-MeTHF.
Part 3: Validated Protocols
Protocol A: Extraction with 2-MeTHF (Recommended)
Best for: Standard synthesis, scale-up, and avoiding emulsions.
Quench: Slowly add the reaction mixture to saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.
Critical Check: Verify pH is neutral (6–8). If acidic, adjust with saturated Sodium Bicarbonate (NaHCO₃). Do not allow pH to drop below 4, as the tertiary alcohol may dehydrate.
Solvent Addition: Add 2-MeTHF (volume equal to the aqueous phase). Agitate vigorously for 5–10 minutes.
Separation: Allow layers to settle.
Note: Unlike DCM, the organic product layer is on top . The aqueous waste is on the bottom.
Wash: Drain the aqueous layer. Wash the organic top layer once with Brine (saturated NaCl) to remove residual water and salts.
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter.
Concentration: Evaporate solvent under reduced pressure (Rotovap).
Advantage:[2][1][3][4] The 2-MeTHF/Water azeotrope helps pull residual moisture out of the product oil.
Protocol B: Extraction with CPME
Best for: Highly acidic conditions or crystallization attempts.
Quench: Standard quench as above.
Solvent Addition: Add CPME.
Note: CPME is highly hydrophobic.[3][5] It requires vigorous mixing to ensure mass transfer of the product from the aqueous phase.
Separation: Phase separation will be rapid and sharp due to the high interfacial tension of CPME.
Recovery: Collect the top organic layer. CPME has a high boiling point (106°C).[3][6] If your product is volatile, this may be difficult to remove. However, for 1-(2-Bromoethyl)cyclobutan-1-ol, the boiling point difference is sufficient.
Part 4: Troubleshooting & FAQs
Q1: I am seeing an emulsion that won't separate. What do I do?
Cause: Density of the organic phase is too close to the aqueous phase, or amphiphilic impurities are present.
Solution:
Add Brine to the aqueous layer to increase its density and ionic strength.
If using EtOAc, switch to 2-MeTHF . The lower water miscibility of 2-MeTHF reduces emulsion tendency compared to EtOAc or THF.
Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.
Q2: My product yield is low, and I suspect decomposition.
Diagnosis: Check the NMR for alkene signals (olefinic protons). If present, dehydration occurred.
Fix: The tertiary alcohol on the cyclobutane ring is acid-sensitive. Ensure your quench buffer effectively neutralizes any acid (HBr, H₂SO₄) before extraction. Avoid using acidic drying agents (like acidic silica) or heating the crude product above 40°C during evaporation if traces of acid remain.
Q3: Can I use Diethyl Ether?
Technical Answer: Yes, it works chemically.
Safety Answer: No, it is not recommended. Ether is extremely flammable and forms explosive peroxides. 2-MeTHF offers the same Lewis-basic properties (good for Grignards) without the extreme safety profile.
Q4: Where is the product? Top or Bottom layer?
DCM: Bottom layer.
2-MeTHF / CPME / EtOAc:Top layer.
Tip: If unsure, take a Pasteur pipette drop of the layer and add it to a vial of water. If it dissolves/disperses, it is aqueous.[7] If it beads up, it is organic.
References
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[8][1] ChemSusChem. Link
Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development. Link
Alder, C. M., et al. (2016). "Updating and further expanding GSK's solvent sustainability guide." Green Chemistry. Link
American Chemical Society. (2024). "DCM Ban: Alternatives & Resources for Dichloromethane." ACS Green Chemistry. Link
handling moisture sensitivity in cyclobutanol synthesis
Technical Support Center: Cyclobutanol Synthesis Introduction: Navigating the Challenges of Cyclobutanol Synthesis Cyclobutanol and its derivatives are valuable structural motifs in medicinal chemistry and materials scie...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Cyclobutanol Synthesis
Introduction: Navigating the Challenges of Cyclobutanol Synthesis
Cyclobutanol and its derivatives are valuable structural motifs in medicinal chemistry and materials science, prized for their ability to act as conformationally restricted linkers and non-planar aryl isosteres.[1][2] However, the synthesis of these strained four-membered rings is often fraught with challenges, chief among them being an acute sensitivity to moisture. Many of the most effective synthetic routes rely on reagents that are highly reactive towards water, making the rigorous exclusion of moisture a prerequisite for success.[3]
This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why certain precautions are necessary. Here, you will find field-proven troubleshooting advice and detailed protocols to help you navigate the complexities of moisture-sensitive reactions and achieve consistent, high-yielding results in your cyclobutanol synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are many cyclobutanol synthesis reactions so sensitive to moisture?
Many efficient methods for creating the cyclobutanol ring or its precursors involve highly reactive intermediates or reagents, such as organometallics (e.g., Grignard reagents), metal hydrides (e.g., lithium aluminum hydride), or sensitive catalytic systems.[3][4] These reagents are potent bases or nucleophiles that react rapidly and preferentially with protic sources, including trace amounts of water. This unwanted reaction consumes the reagent, generates byproducts, and can stall the desired synthetic transformation entirely.[5]
Q2: What are the most common sources of moisture in a synthetic setup?
Moisture can be introduced from several seemingly benign sources:
Atmosphere: Ambient air is a primary source, especially on humid days.
Glassware: Even glassware that appears dry to the eye has a thin film of adsorbed water on its surface.[3]
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the air if not stored and handled properly.[6]
Reagents: Hygroscopic starting materials or reagents can introduce water directly into the reaction.
Q3: What are the tell-tale signs of moisture contamination in my reaction?
The signs can range from subtle to catastrophic:
Low or No Yield: This is the most common symptom, indicating that your primary reagent was consumed by water before it could participate in the desired reaction.
Formation of Unexpected Byproducts: You may observe side products resulting from the hydrolysis of reagents or intermediates. For example, using a Grignard reagent in the presence of water will produce the corresponding alkane.
Failure to Initiate: The reaction may not start, particularly if a catalyst or initiator is deactivated by moisture.
Inconsistent Results: Uncontrolled moisture levels can lead to poor reproducibility between experimental runs.
Q4: Which synthetic routes to cyclobutanol are most sensitive to moisture?
The degree of sensitivity is directly related to the reagents used. See the summary table below for a general guideline.
Table 1: Common Cyclobutanol Synthesis Routes and Their Relative Moisture Sensitivity
Synthesis Route
Key Reagents/Intermediates
Moisture Sensitivity
Rationale for Sensitivity
Reduction of Cyclobutanone
LiAlH₄, NaBH₄
High
Metal hydrides react violently with water, consuming the reagent and generating hydrogen gas.[5]
[2+2] Photocycloaddition (Paterno-Büchi)
Excited state carbonyl, alkene
Medium
While reagents are not water-quenched, reaction quantum yields are highly dependent on solvent purity. An inert atmosphere is required to prevent side reactions.[7][8]
Tiffeneau-Demjanov Rearrangement
1-aminomethyl-cycloalkanol, HNO₂
Medium
The reaction involves diazonium ion intermediates that can be intercepted by water, affecting product distribution.[9][10]
Acid-Catalyzed Rearrangement
Cyclopropylcarbinol, aq. HCl
Low
This reaction is intentionally run in an aqueous acidic medium.[11][12] Moisture sensitivity is not a concern for the reaction step itself, but for subsequent steps if the product is used in a dry reaction.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a direct Q&A format, providing both a diagnosis and a corrective action plan.
Problem: Low or No Product Yield
Q: My reduction of cyclobutanone with LiAlH₄ resulted in a very low yield of cyclobutanol. I recovered mostly unreacted starting material. What went wrong?
A: This is a classic symptom of moisture contamination. Lithium aluminum hydride (LiAlH₄) is an extremely powerful reducing agent, but it is also highly reactive with water. For every one mole of LiAlH₄, four moles of water can be quenched, producing lithium hydroxide, aluminum hydroxide, and highly flammable hydrogen gas.
Causality: If trace moisture was present in your solvent (e.g., THF, diethyl ether), glassware, or under the reaction atmosphere, it would have consumed the LiAlH₄ before it had a chance to reduce the cyclobutanone. This leaves your starting material unreacted and drastically reduces your yield.
Solution:
Rigorously Dry Your Glassware: Ensure all glassware is oven-dried at a minimum of 125°C for several hours (preferably overnight) and assembled while still hot under a stream of inert gas (Nitrogen or Argon).[3]
Use Anhydrous Solvents: Use a freshly distilled or commercially available anhydrous solvent. For THF, distillation from sodium/benzophenone is a classic method, indicated by a persistent deep blue color.[13] A safer and highly effective alternative is to pass the solvent through a column of activated alumina or to store it over activated 3Å molecular sieves for at least 48 hours.[6][14]
Maintain an Inert Atmosphere: The reaction must be conducted under a positive pressure of nitrogen or argon from start to finish. Use a Schlenk line or glovebox and ensure all joints are well-sealed.[15]
Problem: Formation of Unexpected Side Products
Q: I'm attempting a synthesis that involves a Grignard reagent to form a substituted cyclobutanol, but my main product is the protonated version of my Grignard reagent, and I'm getting a complex mixture. Could this be a moisture issue?
A: Yes, this strongly points to a moisture problem. Grignard reagents (R-MgX) are potent bases. In the presence of a proton source like water, they are rapidly quenched via an acid-base reaction to form the corresponding alkane (R-H) and a magnesium salt (HO-MgX).
Causality: The formation of the alkane byproduct is a direct confirmation that your Grignard reagent was hydrolyzed. This not only consumes your primary nucleophile but can also lead to more complex reaction mixtures as the resulting magnesium salts can sometimes influence side reactions.
Solution:
Verify Reagent Quality: Ensure your Grignard reagent has not been compromised during storage. If it is a commercial solution, use syringe/cannula techniques to transfer it from a Sure/Seal™ bottle.[16][17]
Implement Strict Anhydrous Technique: Follow all the steps outlined in the previous answer (dry glassware, anhydrous solvents, inert atmosphere).
Dry Your Starting Materials: If your cyclobutanone precursor or other electrophiles are not anhydrous, they can be a hidden source of water. Dry them by azeotropic distillation with toluene or by storing them over a suitable drying agent (that doesn't react with the material) in a desiccator.
Problem: Inconsistent Reaction Rates
Q: I'm running a catalyst-driven [2+2] cycloaddition to form a cyclobutane ring. The reaction works sometimes but is incredibly sluggish or fails on other occasions. Why the inconsistency?
A: Inconsistency is often a hallmark of uncontrolled variables, with moisture being a primary suspect in many catalytic cycles.
Causality: Many transition metal catalysts used in cycloadditions are sensitive to water. Water can act as a ligand, altering the electronic properties and activity of the metal center. In some cases, it can lead to the decomposition of the active catalytic species, effectively halting the reaction. Even if the reaction proceeds, the presence of water can disrupt the kinetics, leading to variable and sluggish conversion rates.
Solution:
Pre-activate Your Catalyst: If applicable, ensure your catalyst is activated according to the literature procedure under strictly anhydrous conditions.
Quantify Your Water Content: For maximum reproducibility, consider measuring the water content of your solvent using Karl Fischer titration. This allows you to establish a baseline for success. Studies have shown that using drying agents like 3Å molecular sieves can reliably reduce water content to the sub-10 ppm range.[6][18]
Standardize Your Procedure: Create a detailed, standardized operating procedure for setting up the reaction, from glassware preparation to reagent addition, and adhere to it strictly for every run. This will help eliminate variability.
Core Protocols & Methodologies
Protocol 1: Rigorous Drying of Laboratory Glassware
Cleaning: Wash all glassware with an appropriate solvent and/or detergent, followed by rinses with deionized water and then acetone to facilitate drying.
Oven Drying: Place the glassware in a laboratory oven set to >125°C for a minimum of 4 hours, though overnight is recommended.[3]
Flame Drying (Alternative): For immediate use, assemble the apparatus and heat it carefully with a heat gun or a gentle blue flame from a Bunsen burner under a vacuum. Heat until all visible signs of condensation are gone, then continue heating for several minutes. Caution: Ensure no flammable solvents are nearby and that the glassware is not heated under a sealed vacuum.
Assembly: Remove the glassware from the oven while still hot (using appropriate thermal gloves) and immediately assemble it. Seal all joints with a high-vacuum grease.
Purging: Immediately connect the assembled apparatus to a Schlenk line and purge with a dry, inert gas (nitrogen or argon) for 10-15 minutes while it cools to room temperature. This replaces the air inside with an inert atmosphere.[15]
Protocol 2: Preparation of Anhydrous Solvents
The use of activated 3Å molecular sieves is a safe and highly effective method for drying most common organic solvents.[14]
Activation of Sieves: Place fresh 3Å molecular sieves in a flask. Heat to ~300°C under high vacuum for several hours. Allow to cool to room temperature under an inert atmosphere.
Solvent Drying: Add the activated sieves to your solvent in a suitable flask (a loading of 10-20% mass/volume is effective).[6]
Equilibration: Seal the flask and allow it to stand for at least 48 hours to achieve maximum dryness.
Transfer: Transfer the dry solvent for use via a dry syringe or a cannula under a positive pressure of inert gas.[17]
Table 2: Efficiency of 3Å Molecular Sieves for Solvent Drying
Solvent
Initial Water Content (ppm)
Water Content after 48h with 20% m/v 3Å Sieves (ppm)
Tetrahydrofuran (THF)
~200
< 5
Dichloromethane (DCM)
~50
< 1
Acetonitrile (MeCN)
~400
< 10
Data synthesized from Williams, D. B. G., & Lawton, M. (2010).[6][14]
Visual Guides & Workflows
Diagram 1: Experimental Workflow for Moisture-Sensitive Reactions
This diagram illustrates the critical steps and logical flow for setting up a reaction that requires the strict exclusion of water and air.
Caption: Workflow for setting up a moisture-sensitive synthesis.
Diagram 2: Mechanism of Reagent Quenching by Water
This diagram shows the detrimental reaction between lithium aluminum hydride (a common reagent for reducing cyclobutanone to cyclobutanol) and water.
Caption: Reaction of LiAlH₄ with water, preventing cyclobutanol synthesis.
References
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. American Chemical Society. [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. PubMed. [Link]
Royal Society of Chemistry. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]
Organic Reactions. (n.d.). The Demjanov and Tiffeneau-Demjanov Ring Expansions. [Link]
ResearchGate. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]
CaltechAUTHORS. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. [Link]
Biswas, S. (n.d.). Demjanov rearrangement. Hooghly Women's College. [Link]
National Center for Biotechnology Information. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. [Link]
Semantic Scholar. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. [Link]
Georganics. (2021). Cyclobutanol - general description and application. [Link]
1H NMR Spectrum Analysis of 1-(2-Bromoethyl)cyclobutan-1-ol: A Comparative Analytical Guide
Part 1: Executive Summary & Structural Context 1-(2-Bromoethyl)cyclobutan-1-ol is a critical intermediate, most notably utilized in the Tiffeneau-Demjanov rearrangement to synthesize ring-expanded cyclopentanone derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Context
1-(2-Bromoethyl)cyclobutan-1-ol is a critical intermediate, most notably utilized in the Tiffeneau-Demjanov rearrangement to synthesize ring-expanded cyclopentanone derivatives or spirocyclic scaffolds. Its analysis presents a unique challenge: distinguishing the subtle puckering of the cyclobutane ring while confirming the integrity of the sensitive tertiary alcohol and the alkyl bromide side chain.
This guide moves beyond basic spectral listing. We compare the diagnostic power of 1H NMR against alternative modalities (IR, 13C NMR) and provide a self-validating protocol to confirm synthesis success (typically via Grignard addition of 1,2-dibromoethane lithiates or similar species to cyclobutanone).
Structural Logic and Symmetry
The molecule possesses a plane of symmetry (assuming rapid ring puckering averaging at room temperature) passing through C1 and C3.
C1 (Quaternary): Bearing the -OH and -(CH2)2Br groups.
C2/C4 (Methylene): Enantiotopic/Diastereotopic pairs depending on the puckering conformation.
C3 (Methylene): Unique distal methylene.
Part 2: Comparative Analysis – Performance vs. Alternatives
In the context of validating 1-(2-Bromoethyl)cyclobutan-1-ol, 1H NMR is compared here against 13C NMR and FTIR to demonstrate why it is the primary tool for quantitative purity assessment.
Table 1: Analytical Modality Comparison
Feature
1H NMR (Recommended)
13C NMR
FTIR
Primary Utility
Quantitative purity & side-chain verification.
Quaternary carbon (C1) confirmation.
Functional group check (-OH).
Resolution
High: Distinguishes product from elimination impurities (alkenes).
Medium: Good for skeleton, poor for trace impurities.
Low: Cannot quantify ratio of product to starting material easily.
Speed
Fast (< 10 mins).
Slow (requires long acquisition for quaternary C).
Instant.
Limitation
Cyclobutane ring protons overlap (1.5–2.5 ppm).
No integration capability (standard pulse).
Broad -OH peak masks other features.
Table 2: Distinguishing Product from Common Impurities
A critical comparison for the synthetic chemist.
Compound
Diagnostic Signal (1H NMR)
Chemical Shift ()
Multiplicity
Product: 1-(2-Bromoethyl)...
-CH2-Br
~3.45 - 3.55
Triplet
Impurity: Cyclobutanone
-Carbonyl protons
~2.90 - 3.10
Multiplet
Impurity: 1-Vinylcyclobutanol
Vinylic protons
~5.00 - 6.00
Multiplet (dd)
Impurity: Elimination (Alkene)
Endocyclic alkene
~5.50
Broad Singlet
Part 3: Detailed 1H NMR Analysis
Predicted Spectral Data
Based on additivity rules and literature data for 1-substituted cyclobutanols [1, 2], the following spectrum is the standard for a pure compound in
.
Solvent: Chloroform-d (
, 7.26 ppm)
Frequency: 400 MHz or higher recommended due to ring overlap.
Assignment
Protons
Shift ( ppm)
Multiplicity
Constant (Hz)
Notes
A (-OH)
1H
1.8 - 2.5
Broad Singlet
N/A
Exchangeable with . Shift is concentration dependent.
B (-CH2-Br)
2H
3.48
Triplet
~7.0
Key Diagnostic. Distinct downfield signal.
C (-CH2-CH2-Br)
2H
2.15
Triplet/Multiplet
~7.0
Overlaps with ring protons.
D (Ring C2/C4)
4H
1.90 - 2.10
Multiplet
Complex
Higher order coupling due to ring puckering.
E (Ring C3)
2H
1.50 - 1.70
Multiplet
Complex
Distal from the hydroxyl group.
The "Fingerprint" Region
The most critical region is 3.40 – 3.60 ppm .
Success: A clean triplet integrating to 2H confirms the intact ethyl bromide chain.
Failure: A doublet in this region suggests a rearrangement; a multiplet suggests ring opening.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures that the spectrum obtained is artifact-free and chemically representative.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the crude/purified oil.
Solvent: Add 0.6 mL of neutralized
.
Expert Note: Commercial
is often acidic (HCl formation). Acid can catalyze the Tiffeneau-Demjanov rearrangement in the tube. Pass solvent through basic alumina if unsure.
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (MgBr2) from the Grignard workup, which cause line broadening.
Step 2: Acquisition Parameters
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: The protons adjacent to the bromine and the quaternary center have different relaxation times. A short D1 will skew integration, making the quantitative assessment of the side chain inaccurate.
Scans: 16 scans are sufficient for 1H; 512+ for 13C.
Step 3: Validation Workflow (Graphviz)
Caption: Figure 1: Self-Validating NMR Workflow for Labile Cyclobutanols. Note the emphasis on neutralization to prevent acid-catalyzed rearrangement.
Part 5: Structural Assignment Map
To aid in visualizing the connectivity-to-spectrum relationship, the following diagram maps the protons to their chemical environments.
Caption: Figure 2: Spectral Assignment & Connectivity Logic. The red node highlights the critical diagnostic signal for the terminal bromide.
References
Trost, B. M.; Keeley, D. E. "New synthetic methods.[1] Secoalkylative sequences. Synthesis of cyclobutanones." Journal of the American Chemical Society, 1974 , 96(4), 1252–1254. Link
Salaün, J. "Cyclobutane derivatives in organic synthesis." Chemical Reviews, 1989 , 89(5), 1247–1270. Link
Organic Syntheses. "Cyclobutanone from Methylenecyclobutane." Organic Syntheses, Coll.[1] Vol. 4, p.288 (1963). Link
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997 , 62(21), 7512–7515. Link
Comparative Guide: 1-(2-Bromoethyl)cyclobutan-1-ol vs. 1-Vinylcyclobutanol
Executive Summary: The Structural Divergence In the synthesis of strained spiro-cycles and peptidomimetics, 1-(2-bromoethyl)cyclobutan-1-ol (Compound A) and 1-vinylcyclobutanol (Compound B) represent two distinct chemica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Divergence
In the synthesis of strained spiro-cycles and peptidomimetics, 1-(2-bromoethyl)cyclobutan-1-ol (Compound A) and 1-vinylcyclobutanol (Compound B) represent two distinct chemical nodes. Compound A is a critical electrophilic precursor often used to generate spiro-ethers via intramolecular cyclization. Compound B is a nucleophilic monomer and a rigid "warhead" scaffold.
Confusing these two species is a common pitfall during the hydrobromination of vinyl cyclobutanes or the Grignard synthesis of cyclobutanol derivatives. This guide provides a definitive, multi-modal workflow to distinguish them, moving from rapid spectroscopic identification to functional reactivity assays.
Quick Comparison Matrix
Feature
1-(2-Bromoethyl)cyclobutan-1-ol
1-Vinylcyclobutanol
CAS Registry
1909309-61-0
17202-79-8
Molecular Weight
~179.06 g/mol
98.14 g/mol
Primary Reactivity
Electrophile (Alkyl Halide), Spiro-cyclization
Nucleophile (Alkene), Polymerization
Key Spectral Marker
MS: 1:1 Isotopic Ratio ()
NMR: Olefinic Multiplets (5.0–6.2 ppm)
Physical State
Viscous Oil / Low-melting Solid
Volatile Liquid
Spectroscopic Characterization (The "Gold Standard")
The most reliable method for differentiation is a combination of Mass Spectrometry (MS) and Proton NMR (
NMR).
A. Mass Spectrometry (MS)
The "Smoking Gun" of Isotopic Abundance
The presence of a bromine atom in Compound A provides an unmistakable spectral signature due to the natural abundance of bromine isotopes (
and ) in a nearly 1:1 ratio.
Compound A (Bromoethyl):
Observation: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (M and M+2).
Fragmentation: Characteristic loss of 79/81 (Br) or 80/82 (HBr), leading to a cation with m/z ~99 (cyclobutanol cation).
Compound B (Vinyl):
Observation: Single molecular ion peak (M+) at m/z 98.
Fragmentation: Loss of water (M-18) and ethylene.
B. Nuclear Magnetic Resonance (
NMR)
Resolving the Carbon Skeleton
The chemical environment of the side chain is the primary differentiator.
1-(2-Bromoethyl)cyclobutan-1-ol (Compound A)
The side chain is saturated. The bromine atom exerts an inductive effect, deshielding the adjacent methylene protons, but not as drastically as the anisotropy of a double bond.
3.45 – 3.55 ppm (2H, t, Hz): The methylene protons adjacent to Bromine ().
2.10 – 2.20 ppm (2H, t/m): The methylene protons adjacent to the ring ().
Absence: No signals in the 4.5 – 6.5 ppm region.
1-Vinylcyclobutanol (Compound B)
The vinyl group exhibits a classic "ABC" splitting pattern (or ABX depending on resolution) characteristic of a terminal alkene attached to a chiral or quaternary center.
5.10 – 5.40 ppm (2H, dd): The terminal vinyl protons (). These appear as distinct doublets due to cis and trans coupling constants ( Hz, Hz).
Absence: No triplet signal near 3.5 ppm.
Functional Reactivity & Chemical Assays[1]
If spectroscopic equipment is unavailable, wet chemistry provides a robust validation system.
Protocol 1: The Silver Nitrate Test (Halide Specific)
Target: Compound A
Principle: Alkyl halides react with silver nitrate (
) in ethanol to precipitate silver halide. Primary bromides (like Compound A) react slower than tertiary, but will precipitate upon warming. Vinyl halides or alkenes (Compound B) do not react.
Dissolve 20 mg of the unknown sample in 0.5 mL of ethanol.
No Precipitate (even after warming): Indicates Compound B.
Protocol 2: Bromine Water Test (Unsaturation Specific)
Target: Compound B
Principle: Alkenes undergo electrophilic addition with bromine, consuming the colored bromine species.
Dissolve 20 mg of the unknown in 0.5 mL of dichloromethane (DCM) or
.
Add 2-3 drops of Bromine water (
, reddish-brown).
Observe:
Instant Decolorization: The red color disappears immediately. Indicates the vinyl group (Compound B).
Color Persists: The red color remains. Indicates the saturated bromoethyl group (Compound A).
Visualizing the Decision Workflow
The following diagram illustrates the logical pathway for identifying and potentially interconverting these compounds.
Figure 1: Analytical Decision Tree and Synthetic Interconversion Pathways.
Experimental Protocols
A. Synthesis of Compound A from Compound B (Validation Route)
Note: This reaction confirms the relationship between the two species.
Objective: Convert 1-vinylcyclobutanol to 1-(2-bromoethyl)cyclobutan-1-ol via Anti-Markovnikov hydrobromination.
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Reagents: Add 1-vinylcyclobutanol (1.0 eq) and dry DCM (0.2 M concentration).
Initiation: Add a catalytic amount of Benzoyl Peroxide (BPO) (0.05 eq).
Addition: Cool to 0°C. Bubble anhydrous HBr gas through the solution for 15 minutes. Alternatively, add HBr in acetic acid dropwise.
Reaction: Allow to warm to room temperature and stir for 2 hours.
Workup: Quench with saturated
. Extract with DCM. Dry over .
Result: The crude oil should show the disappearance of vinyl protons (5-6 ppm) and the appearance of the triplet at ~3.5 ppm.
B. Chromatographic Separation (GC-MS)
Due to the significant difference in molecular weight and polarity, Gas Chromatography is highly effective.
Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).
Method: 50°C (2 min hold)
10°C/min 250°C.
Expected Retention:
Compound B (Vinyl): Elutes early (lower BP, ~130-140°C estimated).
Compound A (Bromoethyl): Elutes significantly later due to higher MW (~179) and polarizability of the C-Br bond.
References
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Cyclobutanol derivatives. NIST Standard Reference Database. Retrieved from [Link]
Miesch, M. (2006). Efficient synthesis of 2-substituted cyclobutanones. MDPI.[1] Retrieved from [Link]
Stowell, J. C., et al. (1984). Synthesis of 2-(2-bromoethyl)-1,3-dioxane (Analogous spectral data). Organic Syntheses, Coll. Vol. 7, p.59. Retrieved from [Link]
Comparative Guide: Structural & Synthetic Analysis of 1-(2-Bromoethyl)cyclobutan-1-ol Derivatives
Executive Summary 1-(2-Bromoethyl)cyclobutan-1-ol is a pivotal synthetic intermediate used primarily for accessing spiro[3.4]octane scaffolds—motifs increasingly valued in medicinal chemistry for their ability to restric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2-Bromoethyl)cyclobutan-1-ol is a pivotal synthetic intermediate used primarily for accessing spiro[3.4]octane scaffolds—motifs increasingly valued in medicinal chemistry for their ability to restrict conformational freedom and improve metabolic stability.
Status of Crystal Structure Data:
Direct single-crystal X-ray diffraction (SC-XRD) data for the parent molecule (1-(2-bromoethyl)cyclobutan-1-ol) is unavailable in public crystallographic databases (CSD, COD). This is attributed to its physical state; analogous compounds such as 1-(2-hydroxyethyl)cyclobutanol are liquids at room temperature (bp 102 °C at 2 Torr), precluding standard crystal growth.
Guide Scope:
This guide serves as a functional alternative to a raw data sheet. It reconstructs the critical structural parameters using derivative analysis and comparative crystallographic data from homologous ring systems. It objectively compares the "performance"—defined here as cyclization efficiency and structural stability—of the cyclobutane derivative against its cyclopentane and cyclohexane counterparts.
Structural Analysis & "Missing" Crystal Data
Since the parent alcohol is a liquid, structural insights are derived from solid derivatives (e.g., 3,5-dinitrobenzoates) and computational models validated by X-ray data of the cyclized products (e.g., 2-oxaspiro[3.4]octane).
Comparative Ring Parameters
The reactivity of 1-(2-bromoethyl)cyclobutan-1-ol is governed by the Thorpe-Ingold Effect (Angle Compression). The deviation of the internal ring angle from the ideal tetrahedral angle (109.5°) forces the external substituents (the hydroxyl and bromoethyl groups) closer together, accelerating intramolecular reactions.
Feature
Cyclobutane Analog
Cyclopentane Analog
Cyclohexane Analog
Internal Ring Angle ()
~88–90° (Puckered)
~102–105° (Envelope)
~111° (Chair)
External Angle ()
> 110° (Expanded)
~109.5°
< 109.5° (Compressed)
Ring Strain Energy
~26.5 kcal/mol
~6.2 kcal/mol
~0.1 kcal/mol
Inter-substituent Distance
Short (Proximity Effect)
Moderate
Long
Cyclization Rate ()
High (Kinetic Control)
Moderate
Low
Visualization of the Thorpe-Ingold Effect
The following diagram illustrates how the internal bond angle of the cycloalkane ring influences the proximity of the reactive centers (-OH and -Br), directly impacting the "performance" (cyclization rate).
Caption: Schematic representation of the Thorpe-Ingold effect. The constrained internal angle of the cyclobutane ring forces the external substituents closer, facilitating rapid cyclization compared to the cyclohexane analog.
Performance Comparison: Reactivity & Synthesis
In drug development, the "performance" of this molecule is measured by its utility as a precursor for 2-oxaspiro[3.4]octane .
Cyclization Efficiency
The cyclobutane derivative outperforms the cyclohexane analog in intramolecular etherification rates due to the structural pre-organization described above.
Mechanism: Intramolecular
displacement of bromide by the alkoxide.
Observation: The formation of the 5-membered dihydrofuran/tetrahydrofuran ring onto the 4-membered ring is facile, despite the strain in the resulting spiro system.
Precursor
Product (Spiro-Ether)
Relative Rate
Yield (Typical)
1-(2-Br-ethyl)cyclobutan-1-ol
2-Oxaspiro[3.4]octane
Fast
85-92%
1-(2-Br-ethyl)cyclopentan-1-ol
1-Oxaspiro[4.4]nonane
Moderate
75-85%
1-(2-Br-ethyl)cyclohexan-1-ol
1-Oxaspiro[4.5]decane
Slow
60-70%
Stability Profile
While the cyclobutane precursor cyclizes rapidly, the resulting spiro[3.4]octane system possesses significant strain (~60 kcal/mol total).
Thermal Stability: Stable up to ~150°C; undergoes ring-opening or rearrangement at higher temperatures.
Acid Sensitivity: The cyclobutane ring is susceptible to acid-catalyzed ring expansion (Wagner-Meerwein type) or cleavage, unlike the robust spiro[4.5] systems.
Experimental Protocols
Synthesis of 2-Oxaspiro[3.4]octane
This protocol validates the reactivity of 1-(2-bromoethyl)cyclobutan-1-ol.
Reagents:
1-(2-Bromoethyl)cyclobutan-1-ol (1.0 equiv)
Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH (1.5 equiv)
Tetrahydrofuran (THF), anhydrous (0.1 M concentration)
Procedure:
Preparation: Charge a flame-dried round-bottom flask with anhydrous THF and KOtBu under nitrogen atmosphere. Cool to 0 °C.
Addition: Add a solution of 1-(2-bromoethyl)cyclobutan-1-ol in THF dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5 °C.
Cyclization: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) or GC-MS.
Workup: Quench with saturated aqueous
. Extract with diethyl ether (). Wash combined organics with brine, dry over , and concentrate
in vacuo.
Purification: The product is a volatile oil. Purify via vacuum distillation (bp ~147 °C at 760 mmHg, predicted) or flash chromatography (pentane/ether).
Self-Validating Check:
1H NMR (CDCl3): Look for the disappearance of the triplet at
~3.5 ppm () and the appearance of a triplet at ~3.9 ppm ( in the THF ring). The cyclobutane protons will appear as complex multiplets between 1.5–2.2 ppm.
Derivatization for Crystallography
To obtain X-ray quality crystals of the alcohol, synthesis of the 3,5-dinitrobenzoate ester is recommended.
React 1-(2-bromoethyl)cyclobutan-1-ol with 3,5-dinitrobenzoyl chloride in DCM with Pyridine/DMAP.
Recrystallize the resulting ester from Ethanol/Hexane.
This derivative provides a solid lattice suitable for determining the precise puckering angle of the cyclobutane ring.
References
PubChem. (2025). 1-(2-bromoethyl)cyclobutan-1-ol (Compound).[1][2] National Library of Medicine.
[Link]
NIST Chemistry WebBook. (2025). Spiro[3.4]octane. National Institute of Standards and Technology.[3]
[Link]
Beilstein Journals. (2024).[4] Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization.[4][5] Beilstein J. Org. Chem.
[Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Bromoethyl)cyclobutan-1-ol
This guide provides a comprehensive analysis of potential High-Performance Liquid Chromatography (HPLC) methodologies for the separation and analysis of 1-(2-Bromoethyl)cyclobutan-1-ol. In the absence of established comp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of potential High-Performance Liquid Chromatography (HPLC) methodologies for the separation and analysis of 1-(2-Bromoethyl)cyclobutan-1-ol. In the absence of established compendial methods for this specific analyte, this document synthesizes first principles of chromatography with field-proven insights to propose robust starting points for method development. We will explore and compare various HPLC modes, offering detailed experimental protocols and the scientific rationale behind these choices to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The target analyte, 1-(2-Bromoethyl)cyclobutan-1-ol, with a molecular formula of C6H11BrO and a molecular weight of 179.06 g/mol , presents an interesting case for chromatographic method development.[1] Its structure incorporates a polar tertiary alcohol on a cyclobutyl ring and a bromoethyl group, lending it a moderate polarity. The predicted XlogP value of 1.4 suggests that it is not excessively hydrophobic or hydrophilic.[2] This dual nature allows for flexibility in the choice of chromatographic mode.
Foundational Principles: Selecting the Chromatographic Mode
The initial and most critical decision in HPLC method development is the selection of the chromatographic mode.[3] This choice is dictated by the physicochemical properties of the analyte.[4] For 1-(2-Bromoethyl)cyclobutan-1-ol, three primary modes warrant consideration: Reversed-Phase (RP), Normal-Phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) HPLC: This is the most common mode in HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][6][7] Given the analyte's moderate polarity, RP-HPLC is a logical and robust starting point. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[8]
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (such as silica) is paired with a non-polar mobile phase (e.g., hexane and a polar modifier like ethanol or isopropanol).[8][9] NP-HPLC is particularly effective for separating isomers and is well-suited for compounds soluble in non-polar solvents.[9] The polar hydroxyl group of our analyte will strongly interact with the silica surface, potentially leading to long retention times that can be modulated by the polar modifier in the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.[5][10] It is an excellent technique for polar compounds that are not well-retained in reversed-phase. While our analyte is of moderate polarity, HILIC could be a viable alternative if poor retention is observed in RP-HPLC.
The following diagram illustrates the fundamental principles of Reversed-Phase and Normal-Phase chromatography.
Caption: Fundamental principles of Reversed-Phase and Normal-Phase HPLC.
Comparative Analysis of Proposed HPLC Methods
Below are detailed starting protocols for both Reversed-Phase and Normal-Phase HPLC, designed as robust initial screening methods. These can be optimized based on experimental results.
Reversed-phase is the recommended initial approach due to its versatility and the analyte's structure. A C18 column is a good first choice as it provides sufficient hydrophobicity to retain the molecule.[5] A gradient elution is proposed to ensure that any potential impurities, which may have different polarities, are eluted within a reasonable time.[11][12]
Experimental Protocol: RP-HPLC
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
A standard, widely available column providing good efficiency and resolution.
Mobile Phase A
0.1% Formic Acid in Water
The aqueous component of the mobile phase. Formic acid helps to protonate silanols on the stationary phase and the analyte, leading to better peak shape.[11]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol.[13]
Gradient
5% B to 95% B over 15 minutes
A broad gradient is an excellent screening tool to determine the approximate elution conditions.[14]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Temperature control is crucial for reproducible retention times.[15][16] 30 °C is a common starting point.
Injection Vol.
10 µL
A typical injection volume.
Detector
UV at 205 nm or Mass Spectrometry (MS)
The analyte lacks a strong chromophore, so low UV wavelength is necessary. MS detection would provide more sensitivity and specificity.
Sample Diluent
50:50 Water:Acetonitrile
The diluent should be similar in strength to the initial mobile phase to avoid peak distortion.[15]
Normal-phase HPLC offers an orthogonal separation mechanism to reversed-phase, which can be advantageous if co-eluting impurities are present in the RP method.[17] Retention will be primarily driven by the interaction of the hydroxyl group with the polar silica stationary phase.
Experimental Protocol: NP-HPLC
Parameter
Condition
Rationale
Column
Silica, 150 mm x 4.6 mm, 5 µm
A standard polar stationary phase for NP-HPLC.
Mobile Phase A
n-Hexane
The non-polar component of the mobile phase.
Mobile Phase B
Ethanol
A polar modifier to control the elution of the analyte. Ethanol is a good choice for NP chromatography.[18]
Isocratic Elution
95:5 (v/v) Hexane:Ethanol
An isocratic method is often a good starting point in NP. The percentage of ethanol can be adjusted to control retention time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintaining a consistent temperature is important for reproducibility.[19]
Injection Vol.
10 µL
A typical injection volume.
Detector
UV at 205 nm or Refractive Index (RI)
As in RP, the UV response will be weak. An RI detector can be used for isocratic methods if the analyte concentration is high enough.
Sample Diluent
Mobile Phase
Dissolving the sample in the mobile phase is ideal for NP chromatography to ensure good peak shape.
The following workflow diagram outlines the decision-making process for HPLC method development for 1-(2-Bromoethyl)cyclobutan-1-ol.
Personal protective equipment for handling 1-(2-Bromoethyl)cyclobutan-1-ol
CAS: 1909309-61-0 | Formula: C₆H₁₁BrO | MW: 179.06 g/mol [1] Part 1: Risk Assessment & Hazard Profiling Core Directive: Treat this compound as a potent alkylating agent and corrosive material . While specific toxicologic...
Core Directive: Treat this compound as a potent alkylating agent and corrosive material .
While specific toxicological data is limited, the structural combination of a primary alkyl bromide and a cyclobutanol ring necessitates the "Precautionary Principle." The primary bromide is a reactive electrophile capable of alkylating DNA/proteins, while the cyclobutane ring adds strain energy, potentially increasing reactivity.
GHS Classification (Synthesized):
Danger:Corrosive (GHS05) , Exclamation Mark (GHS07) [1]
Ocular Corrosivity: The "Corrosive" designation (H318) implies that contact can cause immediate, irreversible corneal damage. Standard safety glasses are insufficient .
Alkylating Potential: As a primary alkyl bromide, it can act as a sensitizer or mutagen. Long-term exposure risks are unknown but should be assumed significant.
Flammability: Classified under UN1993 (Flammable Liquid, n.o.s.) by some suppliers, likely due to the cyclobutane moiety. Flash point is likely <60°C.
Part 2: The PPE Shield (Personal Protective Equipment)
Trust Protocol: Do not rely on single-layer protection. The following matrix is non-negotiable for handling >50 mg quantities.
Component
Specification
Rationale (Causality)
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Critical: H318 hazard. Safety glasses allow vapors/dust to bypass the lens. Goggles form a seal against corrosive dust or splash.
Alkyl bromides can permeate thin nitrile. The outer layer is sacrificial; the inner layer provides a final barrier during doffing.
Respiratory
Fume Hood (Required) If outside hood: N95 (Solid) or Half-mask w/ OV/P100 (Liquid)
Prevents inhalation of dust (STOT SE 3) or vapors. The compound is a respiratory irritant.[3][6]
Body
Lab Coat (Cotton/Flame Resistant) + Chemical Apron
Cotton minimizes static (fire risk). An apron prevents soak-through of corrosive liquids to the chest/lap.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Receipt & Storage
Inspection: Upon receipt, verify physical state. American Elements describes it as a powder , but low-molecular-weight cyclobutanols can be liquids or low-melting solids.
Storage Conditions:
Temperature: Refrigerate at 4°C .
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The hydroxyl group is hygroscopic; the bromide is sensitive to hydrolysis over time.
Container: Keep tightly sealed.[3][4][5][7][8][9][10] Secondary containment (polyethylene tray) is mandatory to catch leaks.
Phase 2: Weighing & Transfer (The "Red Zone")
Objective: Transfer compound without generating dust or aerosols.
Preparation:
Place the balance inside the chemical fume hood. If the balance is external, use a tared scint vial to transport the container; never open the stock bottle outside the hood.
Static Control: If solid, use an anti-static gun or polonium strip. Static discharge can disperse corrosive powder.
The Transfer:
If Solid: Use a disposable plastic spatula. Avoid metal spatulas if possible to prevent potential metal-catalyzed decomposition (rare but possible with strained halides).
If Liquid: Use a glass syringe with a long needle to withdraw directly from the septum (if available) or a positive-displacement pipette.
Decontamination:
Immediately wipe the spatula/pipette exterior with a Kimwipe soaked in acetone before removing it from the hood.
Phase 3: Reaction Setup
Context: Using 1-(2-Bromoethyl)cyclobutan-1-ol as an electrophile.
Solvent Choice: Dissolve in anhydrous solvent (DCM, THF, or DMF) immediately after weighing to reduce volatility/dust hazards.
Addition: Add the solution of the bromide dropwise to the reaction mixture, especially if using strong bases (e.g., NaH, LDA), to manage exotherms.
Quenching: Residual bromide in the reaction flask must be quenched. Add a dilute solution of nucleophile (e.g., aqueous sodium thiosulfate or an amine) to consume unreacted alkyl bromide before workup.
Part 4: Emergency Response & Disposal
Spill Management (Logic Flow):
Minor Spill (<5 mL/g):
Alert nearby personnel.
Cover with Vermiculite or Sand (Do not use paper towels; they increase surface area for evaporation).
Scoop into a wide-mouth jar.
Wipe area with dilute aqueous thiosulfate (to destroy traces).
Major Spill: Evacuate lab. Call EHS.
Waste Disposal:
Stream:Halogenated Organic Waste .
Labeling: Must explicitly state "Contains Alkyl Bromide" and "Corrosive."
Prohibition: Do NOT mix with strong oxidizers (HNO₃) or strong bases in the waste container to prevent runaway exotherms.
Part 5: Visual Workflow (Graphviz)
Caption: Operational workflow for 1-(2-Bromoethyl)cyclobutan-1-ol, emphasizing containment during the "Red Zone" (weighing/transfer) and chemical quenching prior to disposal.
References
American Elements. (n.d.). 1-(2-bromoethyl)cyclobutan-1-ol Safety Data Sheet. Retrieved from [Link][1]
PubChem. (n.d.). 1-(2-bromoethyl)cyclobutan-1-ol (Compound).[1][11] National Library of Medicine. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on Alkyl Halides).